2-Methyl-5-(trifluoromethoxy)benzoic acid
Description
BenchChem offers high-quality 2-Methyl-5-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5-2-3-6(15-9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHIJPBIQCIAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269190 | |
| Record name | 2-Methyl-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195622-41-4 | |
| Record name | 2-Methyl-5-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195622-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Incorporation of the Trifluoromethoxy Group into Aromatic Scaffolds: A Technical Guide to Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its distinct electronic properties, metabolic stability, and lipophilicity allow for the fine-tuning of a molecule's biological activity and bioavailability.[1][2] However, the facile and selective introduction of this moiety onto aromatic rings has long been a formidable challenge in synthetic organic chemistry.[3][4][5] Traditional methods often necessitate harsh reaction conditions, employ toxic reagents, or suffer from limited substrate scope.[1][4] This technical guide provides a comprehensive overview of modern synthetic strategies for the preparation of trifluoromethoxylated aromatic compounds, with a focus on the underlying mechanistic principles and practical applications that are crucial for researchers in the field. We will delve into the core strategies of radical, nucleophilic, and electrophilic trifluoromethoxylation, as well as innovative rearrangement methodologies, offering field-proven insights to navigate the complexities of their application.
The Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group is more than just a fluorinated analog of the methoxy group. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the oxygen atom, reducing its ability to donate electron density to the aromatic ring.[5] This results in a unique electronic profile that can profoundly influence molecular interactions. Furthermore, the OCF₃ group is metabolically robust and can enhance the lipophilicity of a parent compound, properties that are highly desirable in drug discovery to improve pharmacokinetic profiles.[1]
Radical C-H Trifluoromethoxylation: A Direct Approach
Direct C-H functionalization is an atom-economical and elegant strategy for forging new bonds. In the context of trifluoromethoxylation, radical approaches have gained significant traction for their ability to directly install the -OCF₃ group onto unactivated aromatic C-H bonds.
Mechanism and Rationale
The general mechanism for radical C-H trifluoromethoxylation involves the generation of the trifluoromethoxy radical (•OCF₃), which then adds to the aromatic ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation regenerate the aromatic system, now bearing the coveted -OCF₃ substituent. The choice of radical initiator and oxidant is critical to the success of these reactions, influencing both efficiency and regioselectivity.
Key Reagents and Methodologies
A significant breakthrough in this area has been the development of practical and efficient sources of the •OCF₃ radical.
Bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃): BTMP has emerged as a highly practical and efficient reagent for radical trifluoromethoxylation.[2][6][7] It is readily accessible from inexpensive bulk chemicals and can be activated under mild conditions.[2][6][7]
-
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for generating the •OCF₃ radical from BTMP.[2][7] An excited photocatalyst can induce the homolytic cleavage of the O-O bond in BTMP.
-
TEMPO Catalysis: (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) can also catalyze the decomposition of BTMP to generate the •OCF₃ radical under mild conditions.[2][7] This method has proven particularly useful for the trifluoromethoxylation of heteroaromatics, such as pyridine derivatives.[7]
Experimental Protocol: Photocatalytic C-H Trifluoromethoxylation of Arenes using BTMP [7]
-
Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with the arene (0.2 mmol, 1.0 equiv), the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.004 mmol, 2 mol%), and a suitable solvent (e.g., acetonitrile, 1.0 mL).
-
Reagent Addition: Bis(trifluoromethyl)peroxide (BTMP) (0.4 mmol, 2.0 equiv, as a 2 M solution in a suitable solvent) is added to the vial.
-
Irradiation: The vial is sealed, removed from the glovebox, and placed in a cooling block in front of a blue LED lamp. The reaction mixture is stirred and irradiated at room temperature for the specified time (e.g., 16 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the trifluoromethoxylated aromatic product.
Rationale for Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen-filled glovebox is crucial to prevent quenching of the excited photocatalyst by oxygen and to avoid side reactions.
-
Photocatalyst: The choice of photocatalyst is determined by its redox potential and absorption spectrum, which should match the emission spectrum of the light source.
-
Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Acetonitrile is a common choice due to its polarity and relatively high oxidation potential.
-
Stoichiometry: An excess of the trifluoromethoxylating agent is often used to ensure complete conversion of the starting material.
Table 1: Comparison of Radical C-H Trifluoromethoxylation Methods
| Method | Reagent | Catalyst/Initiator | Advantages | Limitations |
| Photoredox Catalysis | BTMP | Visible light photocatalyst (e.g., Ir or Ru complexes) | Mild reaction conditions, good functional group tolerance.[2][7] | Catalyst cost, potential for side reactions with sensitive substrates. |
| TEMPO Catalysis | BTMP | TEMPO | Metal-free, effective for some heterocycles.[2][7] | Substrate scope may be more limited than photocatalysis. |
| Novel Reagents | Togni and Tang Reagents | Photochemical activation | Bench-stable reagents.[2] | Higher cost and lower atom economy compared to BTMP.[2][6] |
Diagram 1: General Mechanism of Photocatalytic C-H Trifluoromethoxylation
Caption: Photocatalytic cycle for C-H trifluoromethoxylation.
Nucleophilic Trifluoromethoxylation: Targeting Pre-functionalized Aromatics
Nucleophilic trifluoromethoxylation provides a complementary approach to radical methods, typically involving the reaction of an aryl electrophile (e.g., an aryl halide or sulfonate) with a source of the trifluoromethoxide anion (⁻OCF₃).
Challenges and Solutions
A major hurdle in nucleophilic trifluoromethoxylation is the inherent instability of the ⁻OCF₃ anion, which can readily decompose. Consequently, the development of stable and effective trifluoromethoxide sources has been a key area of research.
Reagents and Protocols
-
(E)-O-trifluoromethyl-benzaldoximes (TFBO): This class of reagents can release the CF₃O⁻ species in the presence of a base, enabling the nucleophilic trifluoromethoxylation of alkyl halides under mild, silver-free conditions.[8] While primarily demonstrated for alkyl halides, the underlying principle holds promise for adaptation to aromatic systems.
-
Silver-Mediated Reactions: Silver salts have been employed to mediate the C-H trifluoromethoxylation of arenes and heteroarenes with a trifluoromethoxide anion source.[9] This method demonstrates broad substrate scope and functional group tolerance, including the late-stage functionalization of complex molecules.[9]
Electrophilic and Electrophile-Mediated Trifluoromethoxylation
While a true "OCF₃⁺" electrophile remains elusive, several methods have been developed that proceed through an electrophilic-like pathway, often involving the trifluoromethylation of a hydroxyl group.
From Phenols to Aryl Trifluoromethyl Ethers
The direct O-trifluoromethylation of phenols represents a logical and attractive route to trifluoromethoxylated arenes.
-
Hypervalent Iodine Reagents: Togni reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, are effective for the trifluoromethylation of various nucleophiles, including phenols.[5] However, direct trifluoromethylation of phenols with these reagents can sometimes lead to competing C-trifluoromethylation at the aromatic ring.[5]
-
Silver-Mediated Oxidative Trifluoromethylation: A powerful strategy involves the silver-mediated reaction of phenols with a nucleophilic CF₃ source, such as TMSCF₃ (trimethyl(trifluoromethyl)silane), in the presence of an oxidant.[5][10] This approach offers a straightforward synthesis of aryl trifluoromethyl ethers under mild conditions.[10]
Experimental Protocol: Silver-Mediated O-Trifluoromethylation of Phenols [10]
-
Reaction Setup: To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add CsF (2.0 equiv), AgOTf (1.5 equiv), and a ligand (e.g., 2-fluoropyridine, 1.5 equiv).
-
Reagent Addition: Add TMSCF₃ (2.0 equiv) followed by an oxidant mixture (e.g., Selectfluor and N-fluorobenzenesulfonimide (NFSI)).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.
Rationale for Experimental Choices:
-
Silver Salt: AgOTf acts as a mediator in the oxidative trifluoromethylation process.
-
Fluoride Source: CsF facilitates the formation of the active trifluoromethylating species from TMSCF₃.
-
Oxidant: A combination of oxidants is often crucial for the success of the reaction.[10]
-
Ligand: The ligand can modulate the reactivity of the silver species.
Rearrangement Strategies: The OCF₃ Migration
An innovative and increasingly important approach to synthesizing trifluoromethoxylated arenes involves an intramolecular rearrangement of an OCF₃ group. This strategy often provides access to specific isomers that are difficult to obtain through other methods.
The Power of Intramolecular Migration
This two-step sequence typically involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by an intramolecular migration of the OCF₃ group to the aromatic ring.[5][11] This protocol is particularly effective for the synthesis of ortho-trifluoromethoxylated aniline derivatives.[5][11]
Diagram 2: Workflow for Trifluoromethoxylation via OCF₃ Migration
Caption: Synthetic workflow involving OCF₃ migration.
Mechanism of Migration
Mechanistic studies suggest that the rearrangement proceeds through a thermally induced heterolytic cleavage of the N-O bond, generating a nitrenium ion and a trifluoromethoxide anion.[5][10] Subsequent recombination at the ortho position of the aromatic ring leads to the final product.[5] This method is characterized by its operational simplicity, use of bench-stable reagents, and high functional-group tolerance.[5][11]
Conclusion and Future Outlook
The synthesis of trifluoromethoxylated aromatic compounds has witnessed remarkable progress in recent years. The development of novel reagents and methodologies, particularly in the realm of radical C-H functionalization and rearrangement strategies, has provided chemists with powerful tools to access these valuable molecules. While challenges such as regioselectivity and the use of expensive reagents remain in some cases, the ongoing research in this field promises even more efficient, selective, and sustainable synthetic routes in the future. The continued exploration of photoredox catalysis, the design of new trifluoromethoxylating agents, and a deeper mechanistic understanding will undoubtedly accelerate the application of trifluoromethoxylated compounds in drug discovery and materials science.
References
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- Synthesis of Trifluoromethoxylated (Hetero)
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (2025).
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- New synthetic approaches toward OCF3-containing compounds. (n.d.).
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- Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed. (2018). PubMed.
- Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. (2025). Chemical Science.
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- Advances in the Development of Trifluoromethoxyl
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The Trifluoromethoxy Group in Benzoic Acid Scaffolds: A Technical Guide to Properties and Reactivity for Advanced Drug Discovery
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethoxy (OCF₃) group has emerged as a particularly valuable substituent for aromatic systems. This technical guide provides an in-depth exploration of the key physicochemical properties and reactivity of trifluoromethoxybenzoic acids, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into the electronic and steric effects of the OCF₃ group, its influence on acidity and lipophilicity, and its characteristic reactivity in key synthetic transformations. This guide will further provide detailed experimental protocols and highlight the role of these building blocks in the design of next-generation therapeutics.
Introduction: The Rise of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy (OCF₃) group is often considered a "super-methoxy" group, sharing some steric resemblance to the methoxy (OCH₃) group but possessing vastly different electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly attractive substituent in the design of novel drug candidates.[1][2] Unlike the electron-donating methoxy group, the trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This profoundly influences the reactivity of the aromatic ring and the properties of adjacent functional groups.
This guide will focus on trifluoromethoxybenzoic acids, a class of compounds that serve as versatile building blocks in organic synthesis and drug discovery. Understanding their fundamental properties and reactivity is paramount for their effective utilization in the development of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties: A Comparative Analysis
The position of the trifluoromethoxy group on the benzoic acid ring significantly impacts its physicochemical properties. A comparative analysis of the ortho-, meta-, and para-isomers reveals key trends in acidity (pKa) and lipophilicity (logP), which are critical parameters in drug design.
Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the carboxylic acid functionality compared to benzoic acid itself. This effect is most pronounced when the OCF₃ group is in the meta and para positions, where its inductive and resonance effects can effectively stabilize the carboxylate anion.
| Compound | CAS Number | Predicted pKa |
| 2-(Trifluoromethoxy)benzoic acid | 433-97-6 | ~3.0 |
| 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 | 3.82 ± 0.10 |
| 4-(Trifluoromethoxy)benzoic acid | 330-12-1 | ~3.5 |
| Benzoic Acid (for comparison) | 65-85-0 | 4.20 |
Note: Experimental pKa values can vary depending on the solvent and method of measurement. The predicted values provide a useful trend for comparison.
Lipophilicity (logP)
The trifluoromethoxy group is highly lipophilic, and its incorporation into a molecule generally increases its logP value. This property is crucial for modulating a drug's ability to cross cell membranes and can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
| Compound | CAS Number | Predicted XLogP3 |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | 1.3 |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | 3.0 |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | 3.1 |
| Benzoic Acid (for comparison) | 65-85-0 | 1.87 |
Note: XLogP3 is a computationally predicted value.[3][4][5]
Spectroscopic Properties
The characterization of trifluoromethoxybenzoic acids relies on a combination of spectroscopic techniques.
-
¹⁹F NMR Spectroscopy: This is a particularly powerful tool for confirming the presence and purity of the trifluoromethoxy group. The ¹⁹F chemical shift is sensitive to the electronic environment of the OCF₃ group and its position on the aromatic ring. The trifluoromethoxy group typically exhibits a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum, with a chemical shift (relative to CFCl₃) that can vary depending on the isomer. For example, the ¹⁹F NMR chemical shift for methyl 2-(trifluoromethyl)benzoate is reported to be -59.79 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectra of trifluoromethoxybenzoic acids show characteristic absorptions for the carboxylic acid group (a broad O-H stretch from ~3300 to 2500 cm⁻¹, and a strong C=O stretch around 1700 cm⁻¹). The C-F stretching vibrations of the OCF₃ group typically appear in the region of 1250-1050 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak is readily observed, and fragmentation often involves the loss of the carboxylic acid group.
Reactivity and Synthetic Applications
The trifluoromethoxy group significantly influences the reactivity of both the aromatic ring and the carboxylic acid functionality.
Reactivity of the Aromatic Ring
The OCF₃ group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing inductive effect (-I) which outweighs its weak electron-donating resonance effect (+R).
Caption: Electrophilic substitution on trifluoromethoxybenzoic acid.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group of trifluoromethoxybenzoic acids undergoes typical reactions such as esterification, amidation, and conversion to the corresponding acyl chloride. These reactions are fundamental to the use of these compounds as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[7]
Caption: Key reactions of the carboxylic acid group.
Synthesis of Trifluoromethoxybenzoic Acids: A Representative Protocol
The synthesis of trifluoromethoxybenzoic acids can be achieved through various routes. A common approach involves the trifluoromethylation of a corresponding hydroxybenzoic acid derivative, followed by oxidation or hydrolysis. Below is a representative, multi-step synthesis for 3-(trifluoromethoxy)benzoic acid, designed to be a self-validating system with clear checkpoints.
Step 1: Esterification of 3-Hydroxybenzoic Acid
Rationale: Protection of the carboxylic acid group as an ester is necessary to prevent side reactions during the subsequent trifluoromethylation step.
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-hydroxybenzoate, which can be used in the next step without further purification.
Step 2: Trifluoromethylation of Methyl 3-Hydroxybenzoate
Rationale: The trifluoromethylation of the phenol is a key step. Various reagents can be used, with Ruppert's reagent (TMSCF₃) being a common choice.
-
Dissolve methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as THF or DMF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 eq), to the solution.
-
Cool the mixture to 0 °C and add trifluoromethyltrimethylsilane (TMSCF₃) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by ¹⁹F NMR spectroscopy for the appearance of the trifluoromethoxy signal.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-(trifluoromethoxy)benzoate.
Step 3: Hydrolysis of Methyl 3-(Trifluoromethoxy)benzoate
Rationale: The final step is the deprotection of the ester to yield the desired carboxylic acid.
-
Dissolve methyl 3-(trifluoromethoxy)benzoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethoxy)benzoic acid as a solid.
-
The product can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Materials Science
The unique properties of the trifluoromethoxy group have led to its incorporation into a wide range of bioactive molecules and advanced materials.
Medicinal Chemistry
-
Metabolic Stability: The C-F bonds in the OCF₃ group are exceptionally strong, making them resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug.[8]
-
Lipophilicity and Permeability: The high lipophilicity of the OCF₃ group can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[2]
-
Target Binding: The electronic and steric properties of the OCF₃ group can lead to improved binding affinity and selectivity for a biological target.
A notable example is the use of trifluoromethylphenyl groups in several FDA-approved drugs. For instance, the trifluoromethyl group is a key component in drugs for treating various diseases, highlighting the importance of this moiety in medicinal chemistry.[9][10] While specific examples of trifluoromethoxybenzoic acid derivatives as final drug products are less common, they are crucial intermediates in the synthesis of more complex APIs.
Materials Science
Trifluoromethoxy-substituted aromatic compounds are also utilized in the development of advanced materials such as liquid crystals and polymers, where their unique electronic and steric properties can influence the material's physical and optical characteristics.
Conclusion
Trifluoromethoxybenzoic acids are a class of compounds with a unique and highly valuable set of physicochemical properties. Their strong electron-withdrawing nature, high lipophilicity, and metabolic stability make them indispensable building blocks in modern drug discovery and materials science. A thorough understanding of their synthesis, reactivity, and the influence of isomeric positioning is crucial for harnessing their full potential in the design of novel molecules with tailored properties. This guide provides a foundational understanding for researchers and scientists working at the forefront of chemical innovation.
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3-(Trifluoromethyl)benzoic acid. PubChem. (n.d.). [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2083. [Link]
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4-(Trifluoromethyl)benzoic acid. PubChem. (n.d.). [Link]
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2-(Trifluoromethyl)benzoic acid. PubChem. (n.d.). [Link]
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4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR]. SpectraBase. (n.d.). [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]
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3.3 - Supertesting set 19F NMR. Imperial College London. (2021). [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
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An In-Depth Technical Guide to the Structural Analogs of 2-Methyl-5-(trifluoromethoxy)benzoic Acid: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its unique electronic and lipophilic characteristics. This technical guide provides a comprehensive exploration of the structural analogs of 2-Methyl-5-(trifluoromethoxy)benzoic acid, a scaffold with latent potential in drug discovery. We delve into the synthetic pathways for the core molecule and its derivatives, analyze the impact of structural modifications on biological activity, and elucidate key structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of the Trifluoromethoxy Moiety in Drug Design
The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group," a characterization that underpins its utility in drug design.[1] Unlike the more common trifluoromethyl (-CF₃) group, the oxygen atom in the -OCF₃ moiety introduces a subtle yet significant alteration in electronic properties and spatial arrangement. The high electronegativity of the fluorine atoms inductively withdraws electron density, while the oxygen atom can participate in hydrogen bonding and alter the conformation of the molecule.[2]
The introduction of a trifluoromethoxy group can profoundly influence a molecule's:
-
Lipophilicity: The -OCF₃ group is significantly more lipophilic than a methoxy group and even more so than a trifluoromethyl group, which can enhance membrane permeability and oral bioavailability.[1][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, thereby increasing the half-life of a drug.[3][4]
-
Binding Affinity: The unique electronic and steric properties of the -OCF₃ group can lead to enhanced binding interactions with biological targets.
-
Acidity of Proximal Groups: The electron-withdrawing nature of the trifluoromethoxy group can increase the acidity of nearby functional groups, such as the carboxylic acid in our core molecule.[5]
This guide focuses on the structural landscape around 2-Methyl-5-(trifluoromethoxy)benzoic acid, a molecule that combines the features of a substituted benzoic acid, a common pharmacophore, with the advantageous properties of the trifluoromethoxy group.
Synthesis of the Core Scaffold and Key Analogs
A robust and versatile synthetic strategy is paramount for exploring the chemical space around a lead compound. The synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid and its analogs can be approached through several routes, with the most common strategy involving the construction of a substituted aniline precursor followed by conversion to the corresponding benzoic acid.
Synthesis of the Core Molecule: 2-Methyl-5-(trifluoromethoxy)benzoic acid
A plausible and efficient synthesis commences with a commercially available starting material and proceeds through the key intermediate, 2-Methyl-5-(trifluoromethoxy)aniline.
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Methodological & Application
Application Note & Synthesis Protocol: A Reliable Method for the Gram-Scale Synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The described method utilizes a Grignard reaction starting from the commercially available precursor, 2-Bromo-5-(trifluoromethoxy)toluene. This protocol is designed for researchers in organic synthesis and drug development, offering a robust and scalable procedure with a focus on practical execution, safety, and high-purity yield.
Introduction and Scientific Context
Substituted benzoic acids are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Methyl-5-(trifluoromethoxy)benzoic acid is therefore a compound of high interest for the synthesis of new chemical entities with potentially improved pharmacological profiles.
The synthetic strategy outlined herein was developed to provide a straightforward and reliable pathway to this valuable intermediate. The chosen method is the carboxylation of a Grignard reagent, a classic and highly effective transformation for creating carbon-carbon bonds.[1] This approach is favored for its high functional group tolerance (under anhydrous conditions) and the ready availability of the aryl bromide starting material.
Synthetic Strategy and Mechanistic Rationale
The synthesis proceeds in two primary stages, starting from 2-Bromo-5-(trifluoromethoxy)toluene:
-
Formation of the Grignard Reagent: The aryl bromide is reacted with magnesium metal in an anhydrous ether solvent. This reaction involves an oxidative insertion of magnesium into the carbon-bromine bond, which inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic.[1] The use of anhydrous diethyl ether is critical, as Grignard reagents are highly basic and will be quenched by protic solvents like water.[2]
-
Carboxylation and Acidification: The newly formed Grignard reagent, phenylmagnesium bromide, is then exposed to a source of carbon dioxide, typically solid CO₂ (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[3] A subsequent acidic workup protonates this salt to yield the final carboxylic acid product.
This two-step, one-pot procedure is an efficient method for the synthesis of aromatic carboxylic acids.[1]
Caption: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | CAS Number |
| 2-Bromo-5-(trifluoromethoxy)toluene | ≥97% | Sigma-Aldrich | 261951-96-6 |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich | 7439-95-4 |
| Iodine | ACS Reagent, ≥99.8% | Sigma-Aldrich | 7553-56-2 |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | Sigma-Aldrich | 60-29-7 |
| Carbon Dioxide, solid (Dry Ice) | - | Local Supplier | 124-38-9 |
| Hydrochloric Acid (HCl) | 6 M (aq) | Fisher Scientific | 7647-01-0 |
| Diethyl Ether (for extraction) | ACS Grade | Fisher Scientific | 60-29-7 |
| Saturated Sodium Chloride (Brine) | - | Lab Prepared | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet and bubbler
-
Glass stoppers
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, etc.)
-
All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry inert gas to ensure anhydrous conditions.[3]
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Anhydrous diethyl ether is extremely flammable and volatile.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Formation of the Grignard Reagent
-
Apparatus Setup: Assemble the oven-dried 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The third neck should be fitted with a gas inlet adapter connected to a nitrogen or argon source.
-
Magnesium Activation: Place magnesium turnings (1.34 g, 55.0 mmol) into the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface.
-
Initial Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium.
-
Prepare Aryl Bromide Solution: In a separate dry flask, dissolve 2-Bromo-5-(trifluoromethoxy)toluene (12.75 g, 50.0 mmol) in 50 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Initiation of Reaction: Add approximately 5-10 mL of the aryl bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey.[4] If the reaction does not start, gently warm the flask with a heating mantle or in a warm water bath.
-
Controlled Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux of the ether. This exothermic reaction should be controlled to prevent overheating. The total addition time should be approximately 30-45 minutes.
-
Completion of Formation: After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 60 minutes to ensure all the magnesium has reacted. The final mixture should be a dark grey or brownish suspension.
Step 2: Carboxylation and Workup
-
Cooling: Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Carboxylation: While stirring vigorously, carefully and slowly add crushed dry ice (approx. 30 g) to the reaction flask in small portions. This step is highly exothermic and will cause vigorous bubbling. Ensure the addition is slow enough to control the reaction. The mixture will become a thick, white slurry.
-
Quenching: After all the dry ice has sublimated, allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding 50 mL of 6 M aqueous hydrochloric acid. This will protonate the carboxylate salt and dissolve the remaining magnesium salts. Stir until two clear layers are formed.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with water (50 mL) and then with saturated brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford 2-Methyl-5-(trifluoromethoxy)benzoic acid as a white solid.
Caption: Step-by-step experimental workflow diagram.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material | |
| 2-Bromo-5-(trifluoromethoxy)toluene | 12.75 g (50.0 mmol) |
| Magnesium Turnings | 1.34 g (55.0 mmol) |
| Product | |
| Chemical Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| Theoretical Yield | 11.0 g |
| Expected Results | |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 75-85% (8.25 g - 9.35 g) |
| Expected Melting Point | ~110-115 °C (literature dependent) |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the crystalline product.
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-
CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents.
-
Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.
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2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide - IUCr Journals.
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI.
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US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
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2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 - Biosynth.
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Preparation of Methyl Benzoate .
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Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal.
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GRIGNARD REACTION – Synthesis of Benzoic Acid .
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2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation - ResearchGate.
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2-Bromo-4-(trifluoromethyl)toluene | CAS 66417-30-9 - Santa Cruz Biotechnology.
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CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents.
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Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed.
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Synthesis of benzoic acid via the Grignard reaction - YouTube.
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Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides - ORBi.
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2-Bromo-5-(trifluoromethoxy)toluene | 261951-96-6 - ChemicalBook.
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Synthesis of benzoic acid from Grignard reagent - Chemistry Online.
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Lateral Lithiation Reactions Promoted by Heteroatomic Substituents .
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Organic chemistry practical course .
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Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides .
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Carboxylation reactions for the sustainable manufacture of chemicals and monomers .
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CN103664510B - A kind of synthesis technique of para-bromo toluene - Google Patents.
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How do you synthesize benzoic acid from p-bromotoluene? - Homework.Study.com.
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m-BROMOTOLUENE - Organic Syntheses Procedure.
-
The Formylation of Toluene in Trifluoromethanesulfonic Acid - ResearchGate.
-
Preparation of the Grignard reagent, phenylmagnesium bromide .
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Application Note: A Scalable, Two-Step Synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic Acid for Pharmaceutical Intermediate Production
Abstract
2-Methyl-5-(trifluoromethoxy)benzoic acid is a valuable building block in modern drug discovery, primarily due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group. This moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This application note provides a detailed, robust, and scalable two-step synthetic protocol for this key intermediate, designed for researchers in process chemistry and drug development. The synthesis proceeds via the bromination of 4-(trifluoromethoxy)toluene to yield a key aryl bromide intermediate, followed by a Grignard carboxylation. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, in-process controls, and safety considerations to ensure reliable and reproducible execution on a multi-gram to kilogram scale.
Synthetic Strategy and Rationale
The selection of a synthetic route for scale-up must balance yield, purity, cost, safety, and operational simplicity. After evaluating several potential pathways, including palladium-catalyzed carbonylation[2][3] and nitrile hydrolysis, we selected a Grignard-based strategy for its reliability, use of readily available reagents, and avoidance of high-pressure toxic gases.
The retrosynthetic analysis identifies 2-bromo-4-(trifluoromethoxy)toluene as the pivotal intermediate. This precursor can be readily accessed via electrophilic bromination of commercially available 4-(trifluoromethoxy)toluene. The subsequent introduction of the carboxylic acid is achieved through a classic Grignard carboxylation reaction, a well-established and scalable C-C bond-forming transformation.[4]
Caption: Overall two-step synthetic pathway.
Causality of Route Selection:
-
Expertise & Experience: The Grignard reaction, while sensitive to moisture, is a cornerstone of industrial organic synthesis.[5] Its challenges are well-understood, and established protocols exist for successful scale-up, focusing on rigorous control of anhydrous conditions and reaction initiation.
-
Trustworthiness: This route is self-validating. The purity of the intermediate directly impacts the efficiency of the Grignard reaction. The final product's purity is readily confirmed by standard analytical techniques (HPLC, NMR, melting point), providing a clear measure of success.
-
Authoritative Grounding: The carboxylation of Grignard reagents with carbon dioxide is a fundamental method for preparing carboxylic acids, extensively documented and validated in chemical literature.[4][6]
Protocol I: Synthesis of 2-Bromo-4-(trifluoromethoxy)toluene (Intermediate)
Principle
This step involves the electrophilic aromatic substitution of 4-(trifluoromethoxy)toluene. The methyl group (-CH3) is an ortho, para-directing activator, while the trifluoromethoxy group (-OCF3) is a meta-directing deactivator. The directing effects are synergistic, strongly favoring bromination at the position ortho to the activating methyl group. A catalytic amount of iron powder is used to generate the bromine electrophile in situ.
Experimental Protocol
-
Reactor Setup: Equip a 5 L, 3-necked, jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet connected to a caustic scrubber to neutralize evolving HBr gas.
-
Reagent Charge: Charge the reactor with 4-(trifluoromethoxy)toluene (500 g, 2.84 mol) and glacial acetic acid (1.5 L). Begin stirring to ensure a homogeneous solution. Add iron powder (8.0 g, 0.14 mol).
-
Bromination: Cool the reaction mixture to 10-15°C using a circulating chiller. Slowly add bromine (476 g, 153 mL, 2.98 mol, 1.05 eq.) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 20°C. The reaction is exothermic.
-
Reaction Monitoring (In-Process Control): After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by GC-MS or TLC (Hexane/Ethyl Acetate 95:5) until the starting material is consumed (<2% remaining).
-
Quench: Once complete, slowly pour the reaction mixture into a stirred solution of 10% aqueous sodium bisulfite (2 L) to quench any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Add water (2 L) and ethyl acetate (2 L). Shake and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 2-bromo-4-(trifluoromethoxy)toluene as a colorless oil.
Quantitative Data (Expected)
| Parameter | Specification |
| Appearance | Colorless to pale yellow oil |
| Yield | 70-80% |
| Purity (GC) | >98% |
| Boiling Point | Approx. 85-90°C @ 10 mmHg |
| ¹H NMR (CDCl₃) | δ ~7.3 (d), 7.1 (dd), 6.9 (d), 2.4 (s, 3H) ppm (Predicted) |
| ¹⁹F NMR (CDCl₃) | δ ~ -58 ppm (Predicted) |
Protocol II: Scale-Up Synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic Acid
Principle
This protocol is centered on the formation of an organomagnesium halide (Grignard reagent) from the aryl bromide intermediate. This highly nucleophilic species subsequently attacks the electrophilic carbon of solid carbon dioxide (dry ice). An acidic work-up then protonates the resulting magnesium carboxylate salt to yield the final benzoic acid product. Rigorous exclusion of atmospheric moisture and oxygen is critical for success.[5]
Caption: Workflow for the Grignard carboxylation process.
Experimental Protocol
-
Reactor Setup (Anhydrous): Assemble a 10 L, 3-necked, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry all glassware under vacuum and assemble while hot under a positive pressure of dry nitrogen.
-
Grignard Formation:
-
Charge the reactor with magnesium turnings (80 g, 3.3 mol, 1.5 eq.).
-
Add anhydrous tetrahydrofuran (THF, 1 L) via cannula.
-
Prepare a solution of 2-bromo-4-(trifluoromethoxy)toluene (565 g, 2.2 mol) in anhydrous THF (2 L) in the dropping funnel.
-
Add ~100 mL of the bromide solution to the magnesium suspension. If the reaction does not initiate spontaneously (indicated by gentle refluxing and bubble formation), add a single crystal of iodine or a few drops of 1,2-dibromoethane.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Use the reactor jacket to cool if the reaction becomes too vigorous.
-
After the addition is complete, heat the mixture to reflux for an additional 2 hours to ensure complete consumption of the magnesium.
-
-
Carboxylation:
-
In a separate, dry 20 L vessel, place an excess of crushed dry ice (solid CO₂, ~2 kg).
-
Slowly and carefully, transfer the warm Grignard solution from the reactor onto the crushed dry ice via a wide-bore cannula under positive nitrogen pressure. Stir the CO₂ slurry during the addition if possible.
-
Allow the mixture to warm to room temperature overnight, allowing excess CO₂ to sublime.
-
-
Work-up and Purification:
-
Slowly quench the reaction by adding a cold solution of 2 M hydrochloric acid (approx. 4 L), stirring until all solids dissolve.
-
Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 2 L).
-
Combine the organic layers and wash with brine (2 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude solid is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a white crystalline solid.
-
Quantitative Data (Expected)
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (from aryl bromide) |
| Purity (HPLC) | >99.0% |
| Melting Point | Approx. 145-148°C |
| ¹H NMR (DMSO-d₆) | δ ~13.2 (s, 1H), 7.8 (d), 7.4 (dd), 7.3 (d), 2.5 (s, 3H) ppm (Predicted) |
| MS (ESI-) | m/z 219.0 [M-H]⁻ |
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Grignard reaction fails to initiate | Wet reagents/glassware; inactive Mg surface | Ensure all materials are scrupulously dry. Add a small crystal of iodine or 1,2-dibromoethane as an initiator.[5] |
| Low yield of benzoic acid | Incomplete Grignard formation; premature quenching | Check Mg quality. Ensure CO₂ is in large excess and the Grignard reagent is added to the CO₂, not vice-versa. |
| Significant biphenyl byproduct | Wurtz-type coupling reaction | Ensure slow addition of the aryl bromide to the magnesium suspension to maintain a low concentration of the halide. |
Process Safety and Environmental Considerations
-
Bromine: Highly corrosive, toxic, and an oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.
-
Magnesium: Flammable solid. Grignard reactions can be highly exothermic and should not be left unattended. Ensure a fire extinguisher suitable for metal fires (Class D) is available. Do not use water to extinguish a magnesium fire.
-
Anhydrous Ethers (THF): Highly flammable and can form explosive peroxides. Use only peroxide-free solvent from a freshly opened container or that has been appropriately tested and treated.
-
Waste Disposal: Neutralize acidic and basic aqueous waste streams before disposal. Halogenated organic waste should be collected and disposed of according to institutional guidelines.
References
-
CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI.
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube.
-
Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.
-
Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters - The Journal of Organic Chemistry.
-
GRIGNARD REACTION – Synthesis of Benzoic Acid - University of Calgary.
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Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed.
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry.
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organic synthesis: benzoic acid via a grignard reaction - University of Sydney.
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Preparing Carboxylic Acids - Chemistry LibreTexts.
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Application Note and Protocols for the Synthesis of Novel Substance P Antagonists Utilizing 2-Methyl-5-(trifluoromethoxy)benzoic Acid
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methyl-5-(trifluoromethoxy)benzoic acid as a key building block in the synthesis of novel substance P (neurokinin-1, NK1) receptor antagonists. Recognizing the therapeutic potential of NK1 receptor modulation in conditions such as chemotherapy-induced nausea and vomiting, depression, and neuroinflammatory disorders, this guide presents a rationale and detailed protocols for the synthesis of a new chemical entity designed to exhibit potent antagonist activity. We will explore the critical aspects of amide bond formation with this specific fluorinated benzoic acid derivative and a chiral amine, providing step-by-step instructions, mechanistic insights, and data presentation to facilitate successful synthesis and further investigation.
Introduction: The Therapeutic Promise of Substance P Antagonism
Substance P (SP) is an undecapeptide neurotransmitter that plays a pivotal role in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1][2] It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems.[3][4] The blockade of the SP/NK1 receptor interaction by antagonists has emerged as a compelling therapeutic strategy for a range of clinical conditions.[5][6] Notably, the FDA-approved drug Aprepitant, an NK1 receptor antagonist, has revolutionized the management of chemotherapy-induced emesis.[5]
The development of novel, non-peptide NK1 receptor antagonists with improved pharmacological profiles remains an active area of research. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. 2-Methyl-5-(trifluoromethoxy)benzoic acid represents a valuable, yet underexplored, starting material for the generation of new chemical entities targeting the NK1 receptor. This application note outlines a strategic approach to synthesize a novel potential substance P antagonist by coupling this benzoic acid derivative with a chiral amine scaffold, a common feature in potent NK1 receptor antagonists.
Proposed Synthetic Strategy: Designing a Novel NK1 Receptor Antagonist
Based on the structural hallmarks of known NK1 receptor antagonists, which often feature a substituted aromatic core linked via an amide bond to a chiral amine, we propose the synthesis of N-((2S,3S)-2-phenylmorpholin-3-yl)-2-methyl-5-(trifluoromethoxy)benzamide (1) . This target molecule incorporates the novel 2-methyl-5-(trifluoromethoxy)benzoyl moiety and a stereochemically defined 2-phenyl-3-aminomorpholine fragment, which is a key component in several biologically active compounds.[7][8]
The core of this synthetic approach is a robust and efficient amide coupling reaction. The electronic properties of 2-Methyl-5-(trifluoromethoxy)benzoic acid, particularly the electron-withdrawing nature of the trifluoromethoxy group, necessitate a carefully selected and optimized coupling methodology to ensure high conversion and yield.
Visualizing the Synthetic Workflow
Figure 1: Proposed synthetic route to a novel Substance P antagonist.
Experimental Protocols: Amide Coupling Methodologies
The successful formation of the amide bond is the cornerstone of this synthesis. We present two robust protocols for the coupling of 2-Methyl-5-(trifluoromethoxy)benzoic acid with (2S,3S)-2-phenyl-3-aminomorpholine. The primary protocol utilizes HATU, a highly efficient uronium-based coupling reagent, while an alternative protocol employing the classic EDC/HOBt system is also provided.
Protocol 1: HATU-Mediated Amide Coupling
This method is recommended for its high efficiency, rapid reaction times, and efficacy with a broad range of substrates, including electron-deficient carboxylic acids.[9][10][11]
Materials:
-
2-Methyl-5-(trifluoromethoxy)benzoic acid
-
(2S,3S)-2-phenyl-3-aminomorpholine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Methyl-5-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add (2S,3S)-2-phenyl-3-aminomorpholine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Rationale for Reagent Choices:
-
HATU: A highly effective coupling reagent that forms a reactive OAt-active ester with the carboxylic acid, which is then readily attacked by the amine.[9][12] The use of HATU often leads to higher yields and shorter reaction times compared to other coupling agents.
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
Mechanism of HATU-Mediated Coupling
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.[13][14][15]
Materials:
-
2-Methyl-5-(trifluoromethoxy)benzoic acid
-
(2S,3S)-2-phenyl-3-aminomorpholine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-Methyl-5-(trifluoromethoxy)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the solution and stir for 15 minutes at 0 °C.
-
Add a solution of (2S,3S)-2-phenyl-3-aminomorpholine (1.1 eq) and TEA (1.5 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None | HOBt |
| Base | DIPEA | TEA or DIPEA |
| Solvent | DMF | DCM or DMF |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | High | Moderate to High |
| Work-up | Aqueous wash | Aqueous acid/base wash |
Mechanism of Action: Substance P / NK1 Receptor Signaling
The synthesized antagonist is designed to competitively inhibit the binding of substance P to the NK1 receptor. This blockade disrupts the downstream signaling cascade, thereby mitigating the physiological effects of substance P.[6]
Sources
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid
Introduction: Welcome to the technical support guide for the synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Achieving a high yield of this compound requires careful control over reaction conditions and an understanding of potential side reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring your synthesis is successful and reproducible.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the common and highly effective route via Grignard reagent formation followed by carboxylation.
Issue 1: Grignard Reaction Fails to Initiate
You've combined your 1-bromo-2-methyl-5-(trifluoromethoxy)benzene with magnesium turnings in anhydrous ether, but the characteristic cloudy appearance and gentle reflux of a successful Grignard initiation are absent.
Potential Causes & Solutions:
-
Presence of Moisture: Grignard reagents are potent bases and nucleophiles that are rapidly quenched by protic sources, especially water.
-
Causality: The organomagnesium bond is highly polarized, making the carbon atom exceptionally basic. It will readily deprotonate water, destroying the reagent and coating the magnesium surface with magnesium hydroxide, preventing further reaction.
-
Solution: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon immediately before use.[1] Solvents like diethyl ether or THF must be rigorously anhydrous. Using freshly opened bottles of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is critical.
-
-
Passive Magnesium Surface: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organohalide from accessing the metal surface.
-
Causality: The MgO layer is inert and acts as a physical barrier to the electron transfer required for the reaction.
-
Solution: Activate the magnesium prior to or during the reaction. Several methods are effective:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, creating a small amount of magnesium iodide which helps to disrupt the oxide layer.[2] A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is rapid and the resulting ethene bubbles away, exposing fresh metal.
-
-
-
Impure Aryl Halide: The starting material, 1-bromo-2-methyl-5-(trifluoromethoxy)benzene, may contain impurities that inhibit the reaction.
-
Causality: Acidic impurities will quench the Grignard reagent as it forms. Other impurities might coordinate to the magnesium surface and prevent reaction.
-
Solution: Purify the aryl bromide before use, for example by distillation, if its purity is questionable.
-
Troubleshooting Workflow: Grignard Initiation Failure
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Issue 2: Low Yield of 2-Methyl-5-(trifluoromethoxy)benzoic acid
The reaction worked, but after workup and purification, the isolated yield is significantly lower than expected.
Potential Causes & Solutions:
-
Inefficient Carboxylation: The reaction between the Grignard reagent and carbon dioxide is highly sensitive to conditions.
-
Causality: CO₂ is a gas with limited solubility in ethereal solvents. If the delivery of CO₂ is inefficient, the Grignard reagent can participate in side reactions. Furthermore, the initial product is a magnesium carboxylate salt, which can be bulky and may precipitate, preventing further reaction.
-
Solution:
-
Use Dry Ice: The most common and effective method is to pour the Grignard solution slowly onto an excess of freshly crushed, high-purity dry ice (solid CO₂).[3][4] This ensures CO₂ is always in excess and the low temperature minimizes side reactions. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions as the CO₂ sublimes.
-
CO₂ Gas Pressure: If using gaseous CO₂, the reaction should be performed under a positive pressure of CO₂ (e.g., 20-25 psi) to increase its concentration in the solvent.[2] Lower pressures can result in significantly lower yields.[2]
-
Temperature Control: Perform the carboxylation at a low temperature (e.g., -40°C to 0°C). Lower temperatures increase the solubility of CO₂ gas and minimize the formation of byproducts.[2]
-
-
-
Side Reaction: Wurtz Coupling: A significant portion of your starting material may have been converted into a biphenyl byproduct (2,2'-dimethyl-5,5'-bis(trifluoromethoxy)biphenyl).
-
Causality: The Grignard reagent can react with unreacted aryl bromide. This is more likely if the addition of the aryl bromide to the magnesium is too rapid, leading to localized high concentrations of the halide.
-
Solution: Add the solution of aryl bromide to the magnesium suspension slowly and dropwise to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring to quickly disperse the added reagent.
-
-
Premature Quenching: The Grignard reagent was inadvertently destroyed before carboxylation.
-
Causality: Exposure to atmospheric moisture or CO₂ during the formation or transfer of the Grignard solution will quench the reagent.
-
Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process until the moment of carboxylation. Use gas-tight syringes or cannulas for transfers.
-
Data Summary: Troubleshooting Low Yields
| Problem | Potential Cause | Recommended Action | Key Parameter |
| Low Yield | Inefficient Carboxylation | Pour Grignard solution onto excess crushed dry ice. | Temperature, CO₂ conc. |
| Wurtz Coupling Byproduct | Slow, dropwise addition of aryl bromide to Mg. | Addition Rate | |
| Premature Quenching | Maintain strict inert atmosphere during all steps. | Atmosphere Control |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most robust and widely applicable route is the carboxylation of the corresponding Grignard reagent, formed from 1-bromo-2-methyl-5-(trifluoromethoxy)benzene. This precursor can be synthesized from 4-(trifluoromethoxy)aniline via diazotization, Sandmeyer reaction to install the bromine, and subsequent methylation if needed, or from other suitable precursors. An alternative is directed ortho-lithiation, but achieving the desired regioselectivity can be challenging due to the presence of two directing groups (methyl and trifluoromethoxy).[5][6]
Q2: How do I purify the final product?
The standard purification method is an acid-base extraction.[2]
-
After quenching the carboxylation reaction with aqueous acid (e.g., HCl), the desired benzoic acid product will be in the organic layer along with any neutral byproducts like the biphenyl dimer.
-
Extract the organic layer with an aqueous base (e.g., 5% NaOH or Na₂CO₃). The acidic benzoic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the layers and carefully re-acidify the aqueous layer with concentrated HCl until the product precipitates out (pH ~2).
-
Collect the solid product by filtration, wash with cold water, and dry. For highest purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended.
Q3: Are there any specific safety concerns for this synthesis?
Yes, several significant hazards must be managed.
-
Grignard Reagents: Can be pyrophoric, especially if the solvent evaporates. They react violently with water.
-
Ethereal Solvents (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Always use from freshly opened containers or test for peroxides.
-
n-Butyllithium (if considering lithiation): Highly pyrophoric and reacts violently with water and other protic sources. Must be handled by experienced personnel using appropriate techniques.
-
Dry Ice: Can cause severe burns upon skin contact. Handle with cryogenic gloves. Ensure adequate ventilation as it sublimes to CO₂ gas, which can displace oxygen in enclosed spaces.
Q4: Can I use an organolithium reagent instead of a Grignard reagent?
Yes, forming an organolithium reagent via lithium-halogen exchange with n-BuLi or t-BuLi followed by carboxylation is a viable alternative. Organolithium reagents are generally more reactive than their Grignard counterparts. This can be advantageous for less reactive halides but may also lead to more side reactions. The choice often depends on the availability and cost of reagents and the specific reactivity of the substrate. The extreme pyrophoricity of alkyllithiums requires specialized handling techniques.[7]
Part 3: Optimized Experimental Protocol
This protocol describes the synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid from 1-bromo-2-methyl-5-(trifluoromethoxy)benzene on a 10 mmol scale.
Reaction Scheme
Caption: Overall reaction pathway for the synthesis.
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Mg Turnings | 24.31 | 12.0 | 1.2 | 0.29 g |
| 1-bromo-2-methyl-5-(trifluoromethoxy)benzene | 255.04 | 10.0 | 1.0 | 2.55 g |
| Anhydrous THF | - | - | - | ~30 mL |
| Dry Ice (CO₂) | 44.01 | Excess | - | ~15 g |
| 3M HCl (aq) | - | - | - | ~20 mL |
| 5% NaOH (aq) | - | - | - | As needed |
Step-by-Step Methodology
-
Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Magnesium Activation: Add magnesium turnings (0.29 g, 12.0 mmol) and a single small crystal of iodine to the flask. Gently warm the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed. Allow to cool to room temperature.
-
Grignard Formation: Add 10 mL of anhydrous THF to the flask. Prepare a solution of 1-bromo-2-methyl-5-(trifluoromethoxy)benzene (2.55 g, 10.0 mmol) in 15 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~2 mL) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: In a separate beaker, crush dry ice (~15 g) into a fine powder. Slowly pour the prepared Grignard solution from the reaction flask onto the crushed dry ice with vigorous stirring. Use a small amount of anhydrous THF to rinse the flask and add it to the dry ice mixture.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes. A thick, white precipitate of the magnesium salt will form.
-
Acidic Workup: Slowly and carefully add 20 mL of 3M HCl to the reaction mixture to quench any remaining Grignard reagent and protonate the carboxylate salt. Stir until all solids have dissolved. Two clear layers (aqueous and organic) should form.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine all organic layers and wash with brine (1 x 20 mL).
-
Extract the combined organic layers with 5% aqueous NaOH (3 x 20 mL). The product will move to the aqueous layer.
-
Combine the basic aqueous layers and cool in an ice bath. Carefully acidify with concentrated HCl until the pH is ~2, at which point a white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield 2-Methyl-5-(trifluoromethoxy)benzoic acid.
References
Sources
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Methyl-5-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the purification of crude 2-Methyl-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. My aim is to equip you with the scientific rationale behind the purification strategies, enabling you to optimize your protocols for the highest purity and yield.
I. Understanding the Molecule and Potential Impurities
2-Methyl-5-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid. The presence of the electron-donating methyl group and the strongly electron-withdrawing and lipophilic trifluoromethoxy group influences its polarity and solubility, setting it apart from simpler benzoic acids.[1]
Common impurities in the crude product often arise from the synthetic route. For instance, synthesis involving the lithiation of a precursor can lead to the formation of regioisomers, which have very similar physical properties and can be challenging to separate.[2] Hydrolysis of starting materials, such as a corresponding benzoyl chloride, can also introduce the starting benzoic acid as an impurity.
Potential Impurities:
-
Regioisomers: Isomers with the methyl and trifluoromethoxy groups at different positions on the benzoic acid ring.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts of Side Reactions: Compounds formed from competing reaction pathways.
-
Residual Solvents: Solvents used in the synthesis and workup.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-Methyl-5-(trifluoromethoxy)benzoic acid in a question-and-answer format.
Issue 1: Poor Yield After Recrystallization
Question: I performed a recrystallization of my crude 2-Methyl-5-(trifluoromethoxy)benzoic acid, but my final yield is very low. What could be the cause?
Answer: Low recovery after recrystallization is a common issue and can stem from several factors. The key to a successful recrystallization is the principle that the desired compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities should either be highly soluble or insoluble in the solvent at all temperatures.[3]
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The trifluoromethoxy group increases the lipophilicity of the molecule.[1] Therefore, while water is a common solvent for recrystallizing simple benzoic acid due to its high solubility in hot water and poor solubility in cold water, it may not be the optimal choice for this substituted analog.[3][4]
-
Troubleshooting: Conduct small-scale solubility tests with a range of solvents. Good starting points for a molecule of this polarity would be mixed solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexane. The goal is to find a system where the compound dissolves completely upon heating and precipitates significantly upon cooling.
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, leading to a low recovery.
-
Troubleshooting: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the hot solvent portion-wise until all the solid has just dissolved.
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals as impurities get trapped in the rapidly forming crystal lattice.
-
Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath to maximize precipitation.
-
-
Incomplete Precipitation: Not allowing the solution to cool sufficiently will result in a lower yield.
-
Troubleshooting: After the flask has reached room temperature, cool it in an ice bath for at least 30 minutes to ensure maximum precipitation of your product.
-
Issue 2: The Product Oiled Out During Recrystallization
Question: I attempted to recrystallize my crude product, but instead of forming crystals, it separated as an oil. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the solute in the solvent is so high that it forms a supersaturated oil rather than a crystalline solid.
Potential Causes and Solutions:
-
High Concentration of Impurities: A high impurity load can depress the melting point of the mixture and interfere with crystal lattice formation.
-
Troubleshooting: Consider a preliminary purification step. An acid-base extraction can be effective in removing neutral or basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified acid, which can then be collected by filtration.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.
-
Troubleshooting: Re-evaluate your solvent system. If you are using a single solvent, try a mixed solvent system. If the product oils out from a mixed solvent system, try adding more of the less-soluble solvent (the "anti-solvent") to the hot solution before cooling.
-
-
Supersaturation: The solution may be too concentrated.
-
Troubleshooting: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
Issue 3: Impurities Remain After Recrystallization
Question: I have recrystallized my product, but my analytical data (e.g., NMR, LC-MS) still shows the presence of impurities. What should I do?
Answer: If recrystallization is ineffective, it is likely that the impurities have very similar solubility profiles to your desired product. In this case, a more powerful purification technique like column chromatography is required.
Troubleshooting with Column Chromatography:
-
Principle of Separation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (an organic solvent or solvent mixture). More polar compounds will adhere more strongly to the polar silica gel and elute more slowly, while less polar compounds will travel down the column faster.
-
Choosing the Right Mobile Phase (Eluent): The key to a good separation is selecting an appropriate mobile phase.
-
Initial Solvent Screening (TLC): Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4.[5] For 2-Methyl-5-(trifluoromethoxy)benzoic acid, start with a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.[6]
-
Acidification of the Mobile Phase: Carboxylic acids can sometimes streak or "tail" on silica gel columns. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid group and lead to sharper peaks and better separation.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 2-Methyl-5-(trifluoromethoxy)benzoic acid?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the structure, a good starting point would be a mixed solvent system. The trifluoromethoxy group imparts significant non-polar character. Therefore, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or water is likely to be effective. Small-scale solubility tests are essential to determine the ideal solvent or solvent ratio.
Q2: My crude product is a persistent oil. Can I still use recrystallization?
A2: If the product is an oil at room temperature, direct recrystallization is not feasible. In this case, column chromatography is the preferred method of purification. Alternatively, you could attempt to form a salt of the carboxylic acid, which is likely to be a crystalline solid. This salt could then be recrystallized and subsequently neutralized to regenerate the pure carboxylic acid.
Q3: How can I remove colored impurities from my crude product?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, just before the filtration step. The charcoal adsorbs the colored compounds, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: When is column chromatography a better choice than recrystallization?
A4: Column chromatography is generally recommended under the following circumstances:
-
When recrystallization fails to remove impurities effectively.
-
When the impurities have very similar solubility profiles to the desired product (e.g., regioisomers).
-
When a very high degree of purity is required (e.g., for pharmaceutical applications).
-
When the crude product is an oil and will not crystallize.
IV. Experimental Protocols
Protocol 1: Small-Scale Solubility Testing for Recrystallization
-
Place approximately 10-20 mg of your crude 2-Methyl-5-(trifluoromethoxy)benzoic acid into several small test tubes.
-
To each test tube, add 0.5 mL of a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane).
-
Observe the solubility at room temperature.
-
Gently heat the test tubes that did not show complete dissolution at room temperature in a warm water bath. Observe if the solid dissolves.
-
Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.
-
Observe the amount of precipitate that forms.
-
The ideal solvent will show low solubility at room temperature, high solubility upon heating, and significant precipitation upon cooling.
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude 2-Methyl-5-(trifluoromethoxy)benzoic acid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add the minimum amount of the chosen hot recrystallization solvent (or the more soluble solvent of a pair) while stirring and heating until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal mobile phase composition using TLC.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methyl-5-(trifluoromethoxy)benzoic acid.[7]
V. Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents (Illustrative)
| Solvent | Solubility ( g/100 mL) at 25°C | Solubility ( g/100 mL) at 100°C |
| Water | 0.34 | 5.90 |
| Ethanol | 45.4 | - |
| Toluene | 10.6 | - |
| Hexane | 0.37 | - |
| Ethyl Acetate | 35.1 | - |
Note: This data is for benzoic acid and serves as a starting point. The solubility of 2-Methyl-5-(trifluoromethoxy)benzoic acid will differ due to its substituents.
VI. Visualizations
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Recrystallization
Caption: Common issues and solutions in recrystallization.
VII. References
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid. Retrieved from
-
Harvey, D. T., Byerly, S., Bowman, A., & Tomlin, J. (1991). Optimization of HPLC and GC Separations Using Response Surfaces. Journal of Chemical Education, 68(2), 162.
-
Journal of Organic Chemistry. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography. Chemistry LibreTexts.
-
Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
-
Chegg. (2022). Solved Name TA/Section Benzoic acid was found to be | Chegg.com. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Retrieved from
-
Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 66A(4), 313.
-
Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]
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- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
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- 3. westfield.ma.edu [westfield.ma.edu]
- 4. scribd.com [scribd.com]
- 5. 相关内容暂不可用 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Regioselective Synthesis of Trifluoromethoxybenzoic Acids
Welcome to the technical support center for the synthesis of trifluoromethoxybenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethoxy (-OCF3) group onto a benzoic acid scaffold with high regiochemical control. The unique electronic properties of the -OCF3 group make these molecules highly valuable in drug discovery and materials science, but their synthesis is fraught with challenges ranging from reagent choice to isomer separation.[1][2]
This document provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of trifluoromethoxybenzoic acids. Each entry details the issue, explores the underlying chemical causes, and provides actionable solutions.
Q1: Why am I getting low yield or no reaction when trying to directly trifluoromethoxylate a substituted benzoic acid?
A: Potential Causes & Solutions
This is a common and significant challenge. The core of the problem lies in the conflicting electronic nature of the key functional groups.
-
Cause 1: Electronic Deactivation of the Aromatic Ring. The carboxylic acid (-COOH) group is a moderate to strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Many direct trifluoromethoxylation methods rely on electrophilic reagents (e.g., Umemoto or Togni-type reagents).[3][4][5] These reagents require a sufficiently nucleophilic (electron-rich) aromatic ring to react efficiently. The deactivated ring of benzoic acid is simply not reactive enough for most electrophilic trifluoromethoxylation protocols.
-
Solution: Instead of direct trifluoromethoxylation of the benzoic acid, consider reversing the order of synthesis. Start with a substituted phenol, perform the O-trifluoromethylation, and then introduce the carboxylic acid group in a subsequent step. Phenols are excellent substrates for O-trifluoromethylation.[6][7][8]
-
-
Cause 2: Incompatible Reaction Conditions. Reagents used for trifluoromethoxylation can be sensitive. For instance, nucleophilic trifluoromethoxylation often requires a strong base to generate the trifluoromethoxide anion (CF3O⁻), which is notoriously unstable.[2] These basic conditions can deprotonate the carboxylic acid, leading to salt formation and potential side reactions or insolubility issues, thereby halting the desired reaction.
-
Solution: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester). Esters are more compatible with a wider range of reaction conditions and are less deactivating than the free acid. The ester can be hydrolyzed back to the carboxylic acid in the final step of the synthesis.
-
-
Cause 3: Poor Reagent Choice. Not all trifluoromethoxylation reagents are created equal. Their reactivity and substrate scope vary significantly.
-
Solution: For challenging substrates, newer, more reactive reagents or catalytic systems may be necessary. For example, photoredox catalysis has opened new pathways for generating trifluoromethyl radicals from inexpensive sources like trifluoroacetic acid, which could potentially be adapted for such transformations.[9][10]
-
Q2: My reaction produces a mixture of regioisomers (ortho-, meta-, para-). How can I improve the regioselectivity?
A: Potential Causes & Solutions
Controlling regioselectivity is paramount and depends heavily on the chosen synthetic strategy.
-
Cause 1: Competing Directing Effects. If you are performing an electrophilic substitution on a ring that already contains a trifluoromethoxy group, its directing effect must be considered. The -OCF3 group is deactivating but ortho-, para-directing. If another substituent is present, their directing effects may be additive or competitive, leading to isomer mixtures.
-
Solution (Strategic Redesign): The most robust solution is to design the synthesis to avoid ambiguous electrophilic aromatic substitution steps. Build the substitution pattern step-by-step using reactions that offer absolute regiochemical control. This often involves starting with a pre-functionalized precursor where the desired substitution pattern is already established.
-
-
Cause 2: Use of Grignard/Organolithium Reactions. A common strategy is the carboxylation of a trifluoromethoxy-substituted aryl Grignard or aryllithium reagent. While generally reliable, issues can arise.
-
Solution (Optimizing Carboxylation):
-
Directed Ortho-Metalation (DoM): If you need to install the carboxyl group ortho to an existing directing group, DoM is a powerful strategy. A directing metalation group (DMG) on the ring (e.g., an amide or even the -OCF3 group itself under certain conditions) can direct an organolithium base to deprotonate the adjacent ortho position specifically. Quenching this lithiated species with CO2 gas or solid dry ice will install the carboxylic acid group exclusively at that position.
-
Halogen-Metal Exchange: Start with a trifluoromethoxy-substituted aryl bromide or iodide at the precise position where you want the carboxylic acid. Perform a halogen-metal exchange at low temperature (typically using n-BuLi or i-PrMgCl) followed by quenching with CO2. This method preserves the regiochemistry of the starting halide.
-
-
-
Cause 3: Isomer Separation is the Only Option. In some cases, particularly in industrial settings, a process that produces a mixture of isomers may be acceptable if the desired isomer can be efficiently isolated.
-
Solution (Purification Strategy): Develop a robust purification method. Positional isomers of benzoic acids can sometimes be separated by fractional crystallization due to differences in their crystal packing and solubility.[11] For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may be required.[12][13]
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic pathways to a specific regioisomer of trifluoromethoxybenzoic acid?
A: There are two main retrosynthetic approaches, each with its own advantages for achieving regioselectivity. The choice depends on the target isomer and the availability of starting materials.
Pathway A: O-Trifluoromethylation followed by Carboxylation This is often the more reliable strategy for regiochemical control.
-
Start with a substituted phenol: Choose a bromophenol, iodophenol, or boronic acid ester-substituted phenol where the substituent is at the desired future location of the carboxylic acid.
-
Perform O-Trifluoromethylation: Convert the hydroxyl group to the trifluoromethoxy group. Various methods exist, including those using electrophilic trifluoromethylating reagents in combination with a base or two-step procedures involving xanthate formation.[7][8]
-
Introduce the Carboxylic Acid:
-
For aryl halides: Perform a halogen-metal exchange followed by quenching with CO2.
-
For boronic esters: Use a palladium-catalyzed carbonylation reaction.
-
Pathway B: Carboxylation followed by O-Trifluoromethylation (less common) This route is more challenging due to the deactivating nature of the -COOH group.
-
Start with a hydroxybenzoic acid: The hydroxyl and carboxyl groups are already in the desired positions.
-
Protect the Carboxylic Acid: Convert the -COOH group to an ester (-COOR) to improve compatibility with subsequent reaction conditions.
-
Perform O-Trifluoromethylation: Apply a suitable trifluoromethoxylation protocol to the phenolic ester.
-
Deprotect: Hydrolyze the ester back to the carboxylic acid.
Workflow: Choosing a Synthetic Strategy
Caption: Decision workflow for selecting a synthetic route.
Q: What are the best analytical techniques to confirm the regiochemistry of my product?
A: A combination of techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons provide the primary evidence for the substitution pattern.
-
¹³C NMR: The number of signals and their chemical shifts confirm the overall carbon framework.
-
¹⁹F NMR: This is crucial. The trifluoromethoxy group will give a characteristic singlet. Its chemical shift can sometimes provide clues about the electronic environment, but it is most useful for confirming the presence of the group and assessing purity.
-
2D NMR (COSY, HSQC, HMBC): These experiments are definitive. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it can show long-range correlations (2-3 bonds) between protons and the carboxyl carbon or the carbon attached to the -OCF3 group, allowing you to piece the structure together unequivocally.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample and to separate isomers. Developing a good HPLC method early is critical for monitoring reaction progress and confirming the purity of the final product.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the desired transformations have occurred.
Key Experimental Protocol: Two-Step Synthesis of 4-Trifluoromethoxybenzoic Acid
This protocol is an example of Pathway A, starting from 4-bromophenol. It avoids the challenges of direct substitution on a deactivated ring.
Step 1: O-Trifluoromethylation of 4-Bromophenol via Aryl Xanthate (Adapted from methodologies described by Hartwig and co-workers.[7][8])
-
Xanthate Formation:
-
To a stirred solution of 4-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add a methylthiocarbonothioyl salt (e.g., imidazolium methylthiocarbonothioyl salt, 1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours until TLC/LC-MS analysis indicates complete consumption of the starting phenol.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude xanthate by column chromatography.
-
-
Trifluoromethylation of the Xanthate:
-
In a fume hood, dissolve the purified aryl xanthate (1.0 eq) in a dry, inert solvent like dichloromethane (DCM).
-
Add a halonium oxidant (e.g., 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), 1.5 eq).
-
Add a fluoride source/electrophilic CF3+ equivalent reagent such as diethylaminosulfur trifluoride (DAST) or a commercial reagent like XtalFluor-E (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by ¹⁹F NMR or GC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO3.
-
Perform an aqueous workup, and purify by column chromatography to yield 1-bromo-4-(trifluoromethoxy)benzene.
-
Step 2: Carboxylation of 1-Bromo-4-(trifluoromethoxy)benzene (Based on standard Grignard carboxylation procedures.[14][15])
-
Grignard Reagent Formation:
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel to the magnesium slurry, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Bubble CO2 gas through the solution from a cylinder for 1 hour, or pour the Grignard solution onto an excess of crushed dry ice. Caution: Vigorous reaction.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-trifluoromethoxybenzoic acid.
-
Data Summary Table
Table 1: Comparison of General Trifluoromethoxylation Approaches.
| Method Type | Common Reagents/Precursors | Typical Conditions | Advantages | Major Challenges & Considerations |
| Electrophilic O-CF₃ | Umemoto, Togni, or Shibata reagents on phenols[3][4] | Base (e.g., DBU, NaH), aprotic solvent | Commercially available reagents; direct conversion of phenols. | Requires electron-rich or neutral phenols; incompatible with free carboxylic acids. |
| From Aryl Xanthates | DAST/XtalFluor-E + Halonium Oxidant[7][8] | Mild conditions, DCM solvent | Broad substrate scope, including heteroaromatics; avoids harsh reagents. | Two-step process from the phenol; requires synthesis of xanthate intermediate. |
| Decarboxylative | Aryloxydifluoroacetic acids + Ag(I)/Selectfluor[6] | Ag(I) catalyst, oxidant | Utilizes inexpensive starting materials. | Requires synthesis of the difluoroacetic acid precursor; use of silver catalyst. |
| Nucleophilic | CF₃O⁻ sources (e.g., from COF₂ or TFMT)[2][16] | Strong base, low temperature | Can be potent for specific applications. | CF₃O⁻ is highly unstable; reagents can be toxic and difficult to handle. |
References
- CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour. Google Patents.
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.
-
Poce G, et al. Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. 2021. Available at: [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
-
Zahn, D. & Meyer, F. 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E. 2011. Available at: [Link]
-
Liu, X., et al. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. 2021. Available at: [Link]
-
National Center for Biotechnology Information. 3-(Trifluoromethyl)benzoic acid. PubChem Compound Database. CID 9963. Available at: [Link]
-
Liu, X., et al. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. ACS Publications. 2021. Available at: [Link]
-
Yagupolskii, L. M., et al. New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. 1994. Available at: [Link]
-
Zhou, M., et al. Access to Aryl Trifluoromethyl Ethers by O‑Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. 2016. Available at: [Link]
-
Xu, G., et al. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Chemical Communications. 2020. Available at: [Link]
- EP2349987A1 - Method for producing and purifying trifluoromethanesulfinic acid. Google Patents.
-
Wang, X. M., et al. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Journal of the American Chemical Society. 2024. Available at: [Link]
-
Zhang, C. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Angewandte Chemie International Edition. 2018. Available at: [Link]
-
Ferreira, R. J., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. 2021. Available at: [Link]
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates. Google Patents.
-
Tang, X., et al. Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications. 2020. Available at: [Link]
-
Wu, J., et al. Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. ResearchGate. 2020. Available at: [Link]
- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid. Google Patents.
-
Wang, R-W., et al. Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research. 2014. Available at: [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. 2015. Available at: [Link]
-
Liu, X., et al. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. 2021. Available at: [Link]
-
Suo, Y., et al. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B. 2013. Available at: [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. PubMed. 2024. Available at: [Link]
-
Shibata, N., et al. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. 2010. Available at: [Link]
-
Electrophilic Trifluoromethylation. Chem-Station International Edition. 2014. Available at: [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. 2017. Available at: [Link]
-
Yoritate, M., et al. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. 2019. Available at: [Link]
-
Matoušek, V., et al. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. 2013. Available at: [Link]
-
Al-Zoubi, W. Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. 2018. Available at: [Link]
-
Benzoic Acid Serves as Precursor of Catalytic HAT Reagent in a Two‐Molecule Photoredox System. ResearchGate. 2021. Available at: [Link]
-
Yoritate, M., et al. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. 2019. Available at: [Link]
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stability issues of 2-Methyl-5-(trifluoromethoxy)benzoic acid under reaction conditions
Welcome to the technical support resource for 2-Methyl-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this reagent during synthetic operations. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The structure of 2-Methyl-5-(trifluoromethoxy)benzoic acid presents a unique combination of functionalities. The carboxylic acid is the primary reactive site for transformations like amide and ester couplings. The trifluoromethoxy (-OCF3) group is a powerful electron-withdrawing moiety that enhances metabolic stability and lipophilicity in target molecules, making it highly valuable in medicinal chemistry.[1] However, its electronic influence, combined with the sterically demanding ortho-methyl group, can impact reaction outcomes. This guide addresses the most common stability-related issues encountered in the field.
Troubleshooting Guide: Reaction Failures & Byproducts
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My amide coupling reaction with 2-Methyl-5-(trifluoromethoxy)benzoic acid is resulting in low yield and unreacted starting material. What's going wrong?
Answer: This is a frequent challenge stemming from either incomplete activation of the carboxylic acid or steric hindrance. Let's break down the potential causes and solutions.
Pillar 1: Inefficient Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine to form an amide requires extremely high temperatures and is generally not feasible for complex molecules. Therefore, the carboxylic acid must first be converted into a more reactive species (an "activated" intermediate). If this step is inefficient, the amine nucleophile has nothing to react with, leading to low conversion.
-
Causality: Coupling reagents like HATU, HBTU, or EDC transform the carboxylate's hydroxyl group into a better leaving group. This process requires a non-nucleophilic base (e.g., DIPEA, NMM) to deprotonate the carboxylic acid first. Insufficient base, poor quality reagents, or incorrect stoichiometry will stall the reaction at the outset.
-
Solution Strategy:
-
Pre-activation: Do not mix the acid, amine, and coupling reagent all at once. A common side reaction involves the coupling reagent reacting with the amine to form an unreactive guanidinium byproduct. To avoid this, stir the 2-Methyl-5-(trifluoromethoxy)benzoic acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in your aprotic solvent (DMF, DCM) for 15-30 minutes before adding the amine. This ensures the activated ester is formed first.
-
Verify Reagent Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 eq) and a greater excess of the base (2-3 eq) relative to the carboxylic acid.
-
Choose the Right Reagent: For sterically hindered acids, phosphonium-based reagents (like PyBOP) or uronium/aminium reagents based on HOAt (like HATU) are often more effective as they lead to faster couplings with less potential for side reactions like racemization in chiral substrates.[2]
-
Pillar 2: Steric Hindrance The methyl group at the ortho-position to the carboxylic acid creates a crowded environment. This steric bulk can physically impede the approach of the amine nucleophile to the activated carbonyl center, slowing the reaction rate significantly.
-
Causality: The ortho-substituent reduces the effective "window of approach" for the incoming amine, increasing the activation energy of the amide bond-forming step.
-
Solution Strategy:
-
Increase Reaction Time/Temperature: Allow the reaction to stir longer (e.g., 12-24 hours) at room temperature. If the reaction is still sluggish, you may gently heat it to 40-50°C. Monitor closely by TLC or LC-MS to check for the appearance of degradation products.
-
Solvent Choice: Using a more polar aprotic solvent like DMF or NMP can sometimes accelerate bimolecular reactions compared to less polar solvents like DCM or THF.
-
Q2: I'm observing a byproduct with a lower molecular weight than my starting material, and my reaction mixture is bubbling. What is happening?
Answer: You are likely observing decarboxylation, the loss of CO2 from the molecule. This is a known thermal or base-mediated decomposition pathway for carboxylic acids.[3][4]
-
Causality: The C-C bond between the aromatic ring and the carboxyl group can cleave under certain conditions, releasing CO2 and forming 1-methyl-4-(trifluoromethoxy)benzene. This process is often facilitated by high temperatures and the presence of a base. While the electron-withdrawing -OCF3 group can influence the stability of the aromatic ring, elevated temperatures are the primary driver for this side reaction in many synthetic setups.[5]
-
Solution Strategy:
-
Strict Temperature Control: Avoid excessive heating. If your reaction requires heat, maintain the lowest possible temperature that allows for a reasonable reaction rate. Do not exceed 60-70°C unless absolutely necessary and after confirming thermal stability on a small scale.
-
Choice of Base: If possible, use milder, non-nucleophilic organic bases (DIPEA, NMM) instead of strong inorganic bases like hydroxides or carbonates, especially if heating is required. The combination of strong base and heat is particularly prone to inducing decarboxylation.[4]
-
Inert Atmosphere: While not always the primary cause, performing reactions under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate radical-mediated decarboxylation pathways that can be initiated by atmospheric oxygen at high temperatures.[6]
-
Q3: My LC-MS analysis shows a peak corresponding to the mass of 2-Methyl-5-hydroxybenzoic acid. Is the trifluoromethoxy group unstable?
Answer: The trifluoromethoxy (-OCF3) group is generally very robust and stable to a wide range of reaction conditions, significantly more so than a simple methoxy (-OCH3) group. However, it is not completely inert and can be cleaved under forcing conditions.
-
Causality: Hydrolysis of the -OCF3 group to a hydroxyl group (-OH) typically requires harsh acidic or, more commonly, strongly basic conditions, often coupled with elevated temperatures.[7][8] This is not a common transformation under standard synthetic protocols (e.g., amide coupling, esterification) but might be observed if the reaction is worked up with a strong aqueous base at high concentrations or if the reaction itself is run with potent nucleophiles or bases at high temperatures.
-
Solution Strategy:
-
Use Mild Workup Conditions: During aqueous workup, use mild bases like saturated sodium bicarbonate (NaHCO3) solution for neutralization instead of stronger bases like sodium hydroxide (NaOH).
-
Avoid Strong Nucleophiles/Bases: Be cautious when using reagents like sodium methoxide, LDA, or other very strong bases, especially with heating, as they may be capable of attacking the trifluoromethoxy group.
-
Evaluate Other Possibilities: Confirm that the observed peak is not an impurity from the starting material. Always run a reference spot/injection of your starting 2-Methyl-5-(trifluoromethoxy)benzoic acid.
-
Visual Workflow: Troubleshooting & Protocol
To aid in diagnosing and preventing these issues, the following diagrams outline a logical troubleshooting flow and a validated experimental workflow.
Caption: Troubleshooting decision tree for reactions involving 2-Methyl-5-(trifluoromethoxy)benzoic acid.
Caption: Recommended workflow for a successful amide coupling reaction.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage and handling conditions for 2-Methyl-5-(trifluoromethoxy)benzoic acid?
A: Proper storage is crucial for maintaining the integrity of the reagent.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9][10][11] Avoid prolonged exposure to atmospheric moisture.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[12] Wash hands thoroughly after handling.[9]
Q: How does the trifluoromethoxy group affect the acidity of the carboxylic acid?
A: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing through the inductive effect. This effect helps to stabilize the carboxylate anion formed upon deprotonation. Consequently, 2-Methyl-5-(trifluoromethoxy)benzoic acid is a stronger acid (has a lower pKa) than benzoic acid or 2-methylbenzoic acid. This enhanced acidity is generally beneficial for reactions like amide coupling, as the initial deprotonation by the base occurs more readily.[13]
Q: Are there any incompatible materials or reaction types to be aware of?
A: Yes. Beyond the conditions that can cause decarboxylation or -OCF3 hydrolysis:
-
Strong Oxidizing Agents: Avoid mixing with strong oxidizing agents, as this could lead to uncontrolled reactions and degradation of the aromatic ring.[10]
-
Strong Reducing Agents: While the carboxylic acid can be reduced (e.g., with LiAlH4 to form the corresponding alcohol), be aware that very harsh reducing conditions could potentially affect other functional groups.
-
Nitration: Standard nitrating conditions (e.g., HNO3/H2SO4) can be aggressive and may lead to a mixture of regioisomers and byproducts if not carefully controlled.[14]
Quantitative Data Summary & Recommended Protocol
Table 1: General Parameters for Amide Coupling
| Parameter | Recommendation | Rationale & Notes |
| Solvent | DMF, NMP, DCM, MeCN | Polar aprotic solvents are generally preferred. DCM is useful if the product is prone to epimerization and requires lower temperatures. |
| Temperature | 0°C to 50°C | Start at room temperature. Gentle heating may be required for sterically hindered substrates. Avoid exceeding 60°C to minimize decarboxylation risk. |
| Base | DIPEA, NMM | Use 2-3 equivalents. These are non-nucleophilic and prevent unwanted side reactions. |
| Coupling Reagent | HATU, HBTU, PyBOP | Use 1.1-1.2 equivalents. HATU is often a superior choice for minimizing side reactions and accelerating difficult couplings. |
| Pre-activation Time | 15-30 minutes | Critical step to ensure the activated ester forms before the amine is introduced, preventing reagent deactivation. |
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust, self-validating starting point for the coupling of 2-Methyl-5-(trifluoromethoxy)benzoic acid with a primary or secondary amine.
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-5-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an appropriate volume of anhydrous DMF (to make a ~0.1-0.5 M solution) under an inert atmosphere (N2 or Ar).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir for 2 minutes.
-
Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq) in one portion.
-
Pre-activation Stirring: Allow the mixture to stir at room temperature for 20 minutes. The solution may change color or consistency as the activated ester forms. This is the critical pre-activation step.
-
Nucleophile Addition: In a separate vial, dissolve the amine nucleophile (1.1 eq) in a small amount of DMF, and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO3, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to obtain the final product.
References
- Wikipedia. (n.d.). Phenol.
- National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2).
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Methyl-5-(trifluoromethyl)benzoic acid.
- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934.
- Gershoni, D., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Wang, Y., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(10), 2717-2724.
- Aceschem. (n.d.). 2-Amino-5-(trifluoromethyl)benzoic acid.
- Biswas, T. (2022, April 21). MCQ-211: About Decarboxylation by acid (H+) by Dr. Tanmoy Biswas. YouTube.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Methyl-3-(trifluoromethyl)benzoic Acid.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Polito, M., et al. (2008). 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
- Reddit. (2019). Triflic Acid stability/decomposition in aqueous solution. r/chemistry.
- National Center for Biotechnology Information. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. PubChem.
- Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability, 1(2), 263-270.
- Frei, R. (2018). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- Le C. (2019). Decarboxylative Hydroxylation of Benzoic Acids.
- Boy-Röttger, S., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzoic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Shastin, A. V., & Balenkova, E. S. (2021).
- Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
- Australia Pacific LNG. (2016). Safety Data Sheet: 2-(Trifluoromethyl)benzoic acid.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzoic acid 98%.
- Gershoni, D., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed.
- Li, J., et al. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- Taylor, R. (1974). The thermal decomposition of benzoic acid. ResearchGate.
- Wang, Y., et al. (2023).
- Wang, T., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ResearchGate.
- Boy-Röttger, S., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- MySkinRecipes. (n.d.). 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid.
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Technical Support Center: Catalyst Deactivation in 2-Methyl-5-(trifluoromethoxy)benzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this synthesis. Our goal is to provide you with the expertise and practical insights to ensure the efficiency and reproducibility of your experiments.
Introduction: The Synthetic Challenge
The synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid, a key building block in pharmaceutical and agrochemical research, often involves a critical carbon-carbon bond-forming step. A prevalent and efficient method is the palladium-catalyzed carboxylation of a suitable precursor, typically 1-bromo-2-methyl-5-(trifluoromethoxy)benzene. While effective, this catalytic system is susceptible to various deactivation pathways that can hinder reaction progress, reduce yields, and complicate purification.
This guide will focus on diagnosing and mitigating catalyst deactivation in this context, empowering you to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most probable catalytic system for the synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid?
A1: A common and effective method is the palladium-catalyzed carboxylation of 1-bromo-2-methyl-5-(trifluoromethoxy)benzene. This reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, with a suitable phosphine ligand. Carbon monoxide or a solid carbonate can be used as the carboxylating agent.
Q2: My reaction is sluggish or has stalled completely. What are the likely causes related to the catalyst?
A2: A stalled reaction is a classic symptom of catalyst deactivation. The primary culprits are often:
-
Oxidative Addition Failure: The initial step of the catalytic cycle, the oxidative addition of the aryl bromide to the Pd(0) center, may be inhibited.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation or other side reactions, which can poison the catalyst.
-
Palladium Black Formation: The active Pd(0) species can agglomerate into inactive palladium black.
-
Product Inhibition: The carboxylic acid product can coordinate to the palladium center and inhibit catalytic turnover.
Q3: I'm observing a low yield of my desired product. How can I determine if catalyst deactivation is the issue?
A3: Low yields, especially when starting materials are consumed, can point to catalyst deactivation leading to undesired side reactions. To diagnose this, you can:
-
Monitor Reaction Progress: Take aliquots at regular intervals and analyze them by techniques like GC-MS or LC-MS to track the formation of product and byproducts. A plateau in product formation while starting material is still present strongly suggests catalyst deactivation.
-
Visual Inspection: The formation of a black precipitate (palladium black) is a clear visual indicator of catalyst decomposition.
Q4: Can the trifluoromethoxy group itself contribute to catalyst deactivation?
A4: While the trifluoromethoxy group is generally considered robust, its strong electron-withdrawing nature can influence the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition. However, direct poisoning of the palladium catalyst by the trifluoromethoxy group is not a commonly reported issue under typical carboxylation conditions.
Troubleshooting Guides
Issue 1: Reaction Fails to Initiate or Stalls Prematurely
Symptoms:
-
No or very little product formation after a reasonable time.
-
The reaction mixture remains unchanged in appearance.
-
Starting material is largely unreacted.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst Precursor | The Pd(II) precursor has not been effectively reduced to the active Pd(0) species. | 1. Ensure the reductant (if used) is fresh and added correctly. 2. Consider a brief pre-activation step of the catalyst before adding the aryl bromide. |
| Ligand Oxidation | Phosphine ligands are sensitive to air. Trace oxygen can oxidize the ligand, rendering it unable to stabilize the Pd(0) catalyst. | 1. Use freshly distilled and degassed solvents. 2. Assemble the reaction under a strictly inert atmosphere (Argon or Nitrogen). 3. Use a more air-stable phosphine ligand if possible. |
| Poor Ligand Choice | The chosen phosphine ligand may not be suitable for the specific substrate and reaction conditions. | 1. Screen a panel of phosphine ligands with varying steric and electronic properties. Buchwald or Josiphos-type ligands are often effective. |
| Inhibitors in Reagents | Trace impurities in the starting material, solvent, or base can act as catalyst poisons. | 1. Purify the aryl bromide starting material before use. 2. Use high-purity, anhydrous solvents. 3. Ensure the base is of high quality and handled under inert conditions. |
Experimental Workflow for Catalyst Screening:
Caption: Workflow for screening phosphine ligands to optimize the carboxylation reaction.
Issue 2: Low Product Yield with Significant Byproduct Formation
Symptoms:
-
The desired carboxylic acid is obtained in a lower-than-expected yield.
-
Analysis of the crude reaction mixture reveals the presence of significant byproducts.
-
Formation of a black precipitate (palladium black) is often observed.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Palladium Black Formation | The Pd(0) catalyst agglomerates into inactive palladium black, leading to a decrease in the active catalytic species. This can be caused by ligand dissociation or a slow reductive elimination step. | 1. Increase the ligand-to-palladium ratio to better stabilize the active catalyst. 2. Lower the reaction temperature to disfavor agglomeration. 3. Consider using a more sterically hindered ligand to prevent catalyst clustering. |
| Homocoupling of the Aryl Bromide | Two molecules of the aryl bromide couple to form a biaryl byproduct. This can occur if the carboxylation step is slow. | 1. Increase the pressure of carbon monoxide or use a more reactive carboxylating agent. 2. Optimize the base used in the reaction. |
| Protodebromination | The aryl bromide is reduced to the corresponding arene, removing the handle for carboxylation. | 1. Ensure strictly anhydrous conditions, as water can be a proton source. 2. Use a non-protic solvent. |
Catalyst Deactivation Pathway:
Caption: Simplified catalytic cycle and common deactivation pathways.
Catalyst Regeneration Protocol
In cases of deactivation by palladium black formation, it is often more practical to filter the reaction mixture and use a fresh charge of catalyst. However, for deactivation due to poisoning by certain impurities, a regeneration protocol may be attempted.
Note: The feasibility of regeneration depends heavily on the nature of the poison and the catalyst support.
General Protocol for Supported Palladium Catalysts (e.g., Pd/C):
-
Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with an organic solvent (e.g., acetone, ethanol) to remove adsorbed organic species.[1]
-
Aqueous Wash: Wash the catalyst with deionized water to remove any inorganic salts.
-
Acid/Base Wash (Optional): Depending on the suspected poison, a dilute acid or base wash can be employed. For example, a dilute solution of a non-coordinating acid may help remove basic impurities.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.
Concluding Remarks
Catalyst deactivation is a multifaceted challenge in the synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid. A systematic approach to troubleshooting, beginning with careful observation of the reaction and a logical process of elimination, is key to identifying the root cause. By understanding the common deactivation pathways and implementing the strategies outlined in this guide, researchers can significantly improve the robustness and efficiency of their synthetic procedures.
References
-
MDPI. Accessed January 27, 2026.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methyl-5-(trifluoromethoxy)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and rational drug design. This guide provides an in-depth, experience-driven comparison of techniques for the structural confirmation of 2-Methyl-5-(trifluoromethoxy)benzoic acid, a novel small molecule with potential pharmaceutical applications. While a published crystal structure for this specific compound is not yet available, this document will serve as a comprehensive roadmap for its elucidation, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare this definitive technique with powerful complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and computational modeling.
The Imperative of Unambiguous Structural Data
In the journey of a drug candidate from discovery to clinic, every atom's position matters. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. 2-Methyl-5-(trifluoromethoxy)benzoic acid, with its distinct substitution pattern on the aromatic ring, presents a unique case for detailed structural analysis to understand its solid-state packing, intermolecular interactions, and conformational preferences, all of which can influence its physicochemical properties and biological activity.
Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a static snapshot of the molecule in its crystalline state.
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
Caption: The workflow for single-crystal X-ray crystallography.
1. Crystal Growth: The Art and Science of Nucleation
The adage "garbage in, garbage out" is particularly true for crystallography; high-quality crystals are paramount.
-
Purity is Non-Negotiable: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or chromatography are often necessary purification steps.[3]
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for slow cooling methods.[3] A systematic screening of solvents with varying polarities is recommended.
-
Crystallization Techniques:
-
Slow Evaporation: A straightforward method where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly and undisturbed.[4] This can be achieved by placing the vessel in an insulated container.[4]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Sublimation: For compounds with sufficient vapor pressure, heating under a vacuum can lead to the formation of crystals on a cooled surface.
-
2. Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
-
Data Acquisition: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2] Data collection can take several hours to a day, depending on the crystal quality and instrumentation.[1]
3. Structure Solution and Refinement: From Diffraction to a 3D Model
This is the computational part of the process where the raw diffraction data is transformed into a refined molecular structure.[5]
-
Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.
-
Structure Solution: The initial atomic positions are determined from the diffraction data.
-
Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best possible agreement between the observed and calculated diffraction data.[6][7][8] This iterative process also ensures that the final structure adheres to known chemical principles, such as bond lengths and angles.[9]
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and are often more readily accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[10] It provides information about the connectivity of atoms and their chemical environment.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, chemical environment, dynamics |
| Strengths | Unambiguous 3D structure | Provides data on solution-state conformation and dynamics |
| Limitations | Requires high-quality single crystals | Structure is an average of solution conformations |
For 2-Methyl-5-(trifluoromethoxy)benzoic acid, ¹H and ¹³C NMR would be essential for confirming the substitution pattern on the benzoic acid ring. The ¹H NMR spectrum of benzoic acid and its derivatives shows distinct patterns for the aromatic protons.[11][12] The ¹³C NMR spectrum provides evidence for the number of unique carbon environments.[13]
Caption: X-ray crystallography and NMR provide complementary structural insights.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[14] For 2-Methyl-5-(trifluoromethoxy)benzoic acid, the IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as absorptions corresponding to the C-F and C-O bonds of the trifluoromethoxy group.[15]
| Feature | X-ray Crystallography | FT-IR Spectroscopy |
| Information | 3D atomic arrangement | Presence of functional groups |
| Strengths | Definitive structure | Fast, easy to use, requires small sample amount |
| Limitations | Requires single crystals | Provides limited information on overall 3D structure |
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly DFT, can be used to predict the geometry and spectroscopic properties of molecules. For a novel compound like 2-Methyl-5-(trifluoromethoxy)benzoic acid, a DFT calculation can provide a theoretical model of its structure, which can then be compared with experimental data from X-ray crystallography, NMR, and FT-IR.[16][17] This integrated approach strengthens the overall structural confirmation.
| Feature | X-ray Crystallography | Computational (DFT) |
| Nature of Data | Experimental | Theoretical |
| Strengths | "Real" structure in the solid state | Can predict structures and properties of unknown molecules |
| Limitations | Requires a physical sample and successful crystallization | Model accuracy depends on the level of theory and basis set used |
Conclusion: An Integrated Approach for Authoritative Structural Confirmation
The structural confirmation of a novel molecule like 2-Methyl-5-(trifluoromethoxy)benzoic acid is best achieved through an integrated approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous answer for the solid-state structure, it should be supported by data from other techniques. NMR and FT-IR spectroscopy confirm the molecular connectivity and functional groups, respectively, and are invaluable for initial characterization. Computational modeling with DFT provides a theoretical framework for understanding the molecule's properties and can aid in the interpretation of experimental data.
By combining these powerful analytical tools, researchers and drug development professionals can have the highest level of confidence in their molecular structures, paving the way for successful and efficient advancement of new therapeutic agents.
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biological activity comparison of trifluoromethoxy vs trifluoromethyl substituted benzoic acids
An In-Depth Comparative Guide to the Biological Activity of Trifluoromethoxy- vs. Trifluoromethyl-Substituted Benzoic Acids
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1][2] Among the most utilized fluorinated moieties, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups have emerged as critical tools for medicinal chemists.[3] Their profound impact on a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronic character—can dramatically influence its biological activity, pharmacokinetics, and overall efficacy.[1][4]
This guide provides a detailed comparative analysis of trifluoromethyl- and trifluoromethoxy-substituted benzoic acids. Benzoic acid serves as an ideal scaffold for this investigation due to its structural simplicity, allowing for a clear assessment of how these two powerful groups modulate molecular properties and, consequently, biological function. We will delve into the fundamental physicochemical differences, their implications for drug design, and provide standardized protocols for their experimental evaluation.
The Physicochemical Dichotomy: -CF3 vs. -OCF3
The distinct biological activities conferred by the -CF3 and -OCF3 groups are rooted in their unique physicochemical characteristics. While both are strongly electron-withdrawing and increase lipophilicity, the presence of the oxygen atom in the -OCF3 group introduces subtle yet significant differences.[5]
Lipophilicity: A Tale of Two Substituents
Lipophilicity, often quantified by the partition coefficient (LogP) or the Hansch-Fujita parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both the -CF3 and -OCF3 groups increase a molecule's lipophilicity compared to a hydrogen or methyl analog.[4] However, the trifluoromethoxy group is consistently more lipophilic than the trifluoromethyl group.[5]
-
Trifluoromethyl (-CF3): Hansch-Fujita π constant = +0.88[4]
-
Trifluoromethoxy (-OCF3): Hansch-Fujita π constant = +1.04[5]
This superior lipophilicity of the -OCF3 group can be leveraged to enhance membrane permeability and penetration into lipid-rich environments, such as the blood-brain barrier.[4]
Electronic Effects: Modulating Acidity and Interactions
The powerful inductive electron-withdrawing nature of the fluorine atoms makes both -CF3 and -OCF3 strong deactivating groups on an aromatic ring.[6][7] This has a direct impact on the acidity of the benzoic acid moiety. By stabilizing the negative charge on the carboxylate anion, both groups increase the acidity (lower the pKa) compared to unsubstituted benzoic acid.[6][8]
-
-CF3 Group: This group exerts a potent, purely inductive electron-withdrawing effect (-I).[6] When placed on a benzoic acid ring, it significantly stabilizes the conjugate base, making the acid stronger. For example, the calculated pKa of 4-(trifluoromethyl)benzoic acid is approximately 3.69, which is more acidic than benzoic acid (pKa ≈ 4.19).[6]
-
-OCF3 Group: The electronic nature of this group is more complex. It has a very strong inductive-withdrawing effect (-I) due to the electronegative fluorine atoms, but the oxygen atom also possesses lone pairs that can be donated to the aromatic ring via a weak resonance effect (+M).[9] Despite the potential for resonance donation, the powerful inductive pull of the CF3 moiety dominates, making the -OCF3 group a net electron-withdrawing substituent that is comparable in strength to the -CF3 group in many contexts.[5]
This modulation of electronic distribution is critical not only for pKa but also for how the molecule interacts with its biological target. The altered electrostatic potential can influence hydrogen bonding and other non-covalent interactions within a protein's binding pocket.[10]
Impact on Biological Activity and Pharmacokinetics
The differences in lipophilicity, electronics, and steric bulk translate directly into distinct pharmacokinetic and pharmacodynamic profiles.
Metabolic Stability: A Key Advantage of Fluorination
A primary reason for incorporating these groups is to enhance metabolic stability.[10]
-
-CF3 Group: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[4][10] Replacing a metabolically vulnerable methyl group with -CF3 is a common and effective strategy to block oxidative metabolism and prolong a drug's half-life.[10]
-
-OCF3 Group: This group is often even more metabolically robust. Compared to a simple methoxy (-OCH3) group, which is prone to oxidative O-dealkylation, the -OCF3 group is highly resistant. This stability arises from two factors: the electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen, making it less susceptible to oxidation, and the steric bulk of the group can hinder the access of metabolic enzymes.
Target Binding and Biological Activity
The choice between -CF3 and -OCF3 can have a profound effect on a compound's binding affinity and selectivity for its biological target.
-
Steric and Conformational Effects: The -OCF3 group is slightly larger than the -CF3 group and has a different conformational preference due to the C-O bond. This can alter how a molecule fits into a binding pocket. In some cases, the larger size of the -OCF3 group may provide beneficial van der Waals interactions, while in others it may cause a steric clash.
-
Case Study Example: In a study on isoxazole-based anticancer agents, the introduction of a -CF3 group led to an almost 8-fold increase in activity against the MCF-7 breast cancer cell line compared to its non-trifluoromethylated analogue.[11] While this is not a direct comparison to an -OCF3 analogue, it highlights the power of the -CF3 group to enhance potency.[11] In another study, a 4-OCF3 substituted theophylline derivative showed the best binding affinity against Human Cytochrome P450 in a molecular docking analysis compared to its -CF3 substituted counterparts.[12]
These examples underscore that the optimal choice is context-dependent, and both substituents must be evaluated empirically during lead optimization.
Data Summary: Physicochemical Parameters
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Supporting Evidence |
| Hansch-Fujita Lipophilicity (π) | +0.88 | +1.04 | The -OCF3 group is significantly more lipophilic.[4][5] |
| Electronic Nature | Strong Inductive Withdrawal (-I) | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+M) | Both are powerful electron-withdrawing groups.[5][6] |
| pKa of 4-Substituted Benzoic Acid | ~3.69 (Calculated) | Expected to be similar to or slightly more acidic than the -CF3 analog | Both groups increase acidity relative to benzoic acid (pKa ≈ 4.19).[6] |
| Metabolic Stability | High | Very High | Both groups are resistant to metabolism, but -OCF3 often shows greater stability than -OCH3 and can be more stable than -CF3 due to steric and electronic factors.[4][13] |
Experimental Protocols for Comparative Evaluation
To empirically determine the effects of -CF3 vs. -OCF3 substitution on a novel benzoic acid scaffold, the following self-validating experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol determines the ionization constant of the acidic benzoic acid derivative.
Causality: The pKa value is a direct measure of the electronic influence of the substituent on the carboxylic acid group. A lower pKa indicates a stronger acid, resulting from greater stabilization of the carboxylate anion by the electron-withdrawing substituent.
Methodology:
-
Preparation: Accurately weigh ~10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent mixture (e.g., 50:50 methanol:water).
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the pH.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.01 M KOH) as the titrant, delivered via a calibrated burette or automated titrator.
-
Titration: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by finding the maximum of the first derivative of the curve.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing a key indicator of its likely in vivo half-life.
Causality: A compound that is rapidly metabolized will show a fast depletion over time in the presence of liver microsomes. The rate of depletion is a direct reflection of its metabolic lability. Comparing the depletion rates of the -CF3 and -OCF3 analogs provides a head-to-head measure of their relative metabolic stability.
Methodology:
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (e.g., human, final concentration 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a solution of NADPH (the essential cofactor for CYP enzymes).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) spiked with an internal standard (for analytical normalization).
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key parameters of metabolic stability.[14]
Conclusion
The strategic choice between a trifluoromethyl (-CF3) and a trifluoromethoxy (-OCF3) substituent is a critical decision in drug design. While both groups enhance metabolic stability and act as strong electron-withdrawing moieties, the -OCF3 group offers a distinct advantage in terms of increased lipophilicity. This can be particularly beneficial for improving membrane permeability and brain penetration. Conversely, the slightly smaller steric profile of the -CF3 group may be advantageous for fitting into sterically constrained binding pockets.
The trifluoromethyl group is more prevalent in approved drugs, partly due to more established synthetic accessibility.[4] However, the unique properties of the trifluoromethoxy group mean it offers significant potential in specific therapeutic applications where its lipophilicity and metabolic robustness can be fully exploited.[14] Ultimately, this guide serves as a foundational framework. The principles and protocols outlined herein empower researchers to make informed decisions and empirically validate the optimal substitution for their specific benzoic acid-based drug candidates, paving the way for the development of safer and more effective therapeutics.
References
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- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. (2025). BenchChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry.
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- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). BenchChem.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PubMed Central.
- Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. (n.d.). MDPI.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry.
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- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.).
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- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing.
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A Technical Guide to 2-Methyl-5-(trifluoromethoxy)benzoic Acid: A Superior Building Block for Advanced Synthesis
For researchers at the forefront of drug discovery and agrochemical development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a project. The properties of the final compound—potency, selectivity, and pharmacokinetic profile—are fundamentally encoded in the architecture of its constituent parts. This guide provides an in-depth comparison of 2-Methyl-5-(trifluoromethoxy)benzoic acid , illustrating its distinct advantages over alternative scaffolds and providing the experimental rationale for its use.
The unique structure of this reagent, featuring an ortho-methyl group and a meta-trifluoromethoxy group on a benzoic acid core, is not a random assortment of functionalities. It is a deliberate design that leverages synergistic steric and electronic effects to overcome common challenges in medicinal chemistry.
The Trifluoromethoxy Group: More Than a Fluorinated Analogue
The introduction of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability and binding affinity. While the trifluoromethyl (-CF3) group is a common choice, the trifluoromethoxy (-OCF3) group offers more nuanced and often superior advantages.[1]
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design. Increased lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and accessing intracellular targets.[1]
-
Metabolic Stability: The carbon-oxygen bond in the trifluoromethoxy group is exceptionally stable towards metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes. This contrasts with a simple methoxy group, which is a common site of metabolism. This enhanced stability leads to a longer biological half-life for the resulting compound.[1]
-
Modulation of Electronics: As a potent electron-withdrawing group, the -OCF3 substituent significantly lowers the pKa of the benzoic acid, making the carboxylate a more effective hydrogen bond acceptor in certain biological contexts. Its electronic influence can also be crucial for tuning the reactivity of the aromatic ring in subsequent synthetic steps.
The Ortho-Effect: Steric Control of Acidity and Conformation
The placement of a methyl group at the 2-position (ortho to the carboxylic acid) induces a powerful conformational effect known as the "ortho-effect" or "Steric Inhibition of Resonance" (SIR).[2][3][4]
In a standard benzoic acid, the carboxyl group is co-planar with the benzene ring, allowing for resonance. The bulky ortho-methyl group, however, creates steric repulsion with the carboxyl group, forcing it to twist out of the plane of the aromatic ring.[2] This has two profound consequences:
-
Increased Acidity (Lower pKa): By disrupting co-planarity, the resonance between the carboxyl group and the benzene ring is inhibited. This destabilizes the neutral acid form relative to the carboxylate anion. In the anion, the negative charge can efficiently delocalize between the two oxygen atoms, a stabilization that is not impeded by the ring's electronics. The net result is a significant increase in acidity (a lower pKa value) compared to its meta- or para-substituted isomers.[3][4]
-
Defined Conformational Preference: The fixed, non-planar orientation of the carboxyl group can reduce the conformational flexibility of the final molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
Quantitative Comparison of Physicochemical Properties
To objectively assess the advantages of 2-Methyl-5-(trifluoromethoxy)benzoic acid, we compare its key physicochemical properties with several alternative building blocks. Since experimental data for some of these specialized reagents is not available in public literature, we have utilized the well-regarded SwissADME prediction tool for consistency across all novel structures.[5][6][7]
| Compound | Structure | pKa | cLogP | Data Source |
| 2-Methyl-5-(trifluoromethoxy)benzoic acid | 3.56 | 3.64 | Predicted (SwissADME) | |
| Benzoic Acid | 4.20 | 1.87 | Experimental | |
| 2-Methylbenzoic Acid | 3.91 | 2.46 | Experimental | |
| 5-(Trifluoromethoxy)benzoic acid | 3.82 | 3.19 | Predicted (SwissADME) | |
| 2-Methyl-5-(trifluoromethyl)benzoic acid | 3.55 | 3.25 | Predicted (SwissADME) |
Analysis of Comparative Data:
-
Impact of the Ortho-Methyl Group: Comparing 5-(Trifluoromethoxy)benzoic acid (pKa ≈3.82) with the target molecule (pKa ≈3.56) clearly demonstrates the acidifying power of the ortho-effect. The addition of the methyl group alone drops the pKa by approximately 0.26 units.
-
Impact of the -OCF3 Group: Comparing 2-Methylbenzoic acid (pKa 3.91) with the target molecule (pKa ≈3.56) highlights the strong inductive electron-withdrawing effect of the -OCF3 group, which contributes significantly to the increased acidity.
-
-OCF3 vs. -CF3 Head-to-Head: The most insightful comparison is with 2-Methyl-5-(trifluoromethyl)benzoic acid.
-
Acidity: Their pKa values are nearly identical (≈3.56 vs ≈3.55), indicating they have a very similar, powerful electron-withdrawing influence in this context.
-
Lipophilicity: The key differentiator is the lipophilicity. The -OCF3 group imparts a significantly higher cLogP (3.64) compared to the -CF3 group (3.25). This increase of ~0.4 log units can be decisive for improving membrane permeability and overall drug-like properties.
-
Application in Synthesis: A Protocol for Amide Bond Formation
A primary application for benzoic acid derivatives is the synthesis of amides, a ubiquitous linkage in pharmaceuticals. The activation of the carboxylic acid is essential for this transformation. The following protocol details a reliable method for coupling 2-Methyl-5-(trifluoromethoxy)benzoic acid with a model amine, aniline, using HATU, a highly efficient coupling reagent.[8][9][10][11]
Experimental Protocol: Synthesis of N-phenyl-2-methyl-5-(trifluoromethoxy)benzamide
-
Materials:
-
2-Methyl-5-(trifluoromethoxy)benzoic acid (1.0 eq)
-
Aniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-Methyl-5-(trifluoromethoxy)benzoic acid (1.0 eq) and anhydrous DMF.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the mixture at 0 °C. The formation of the active ester intermediate is typically rapid; allow 15 minutes for complete activation.
-
Add aniline (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure amide product.
-
Causality of Choices: The use of HATU is recommended due to its high efficiency, fast reaction times, and low rate of epimerization when working with chiral substrates.[12] DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid without competing in the coupling reaction. The aqueous workup is designed to remove the urea byproduct, excess amine, and any remaining reagents.
Conclusion
2-Methyl-5-(trifluoromethoxy)benzoic acid is a highly engineered building block that offers a powerful combination of desirable physicochemical properties. The trifluoromethoxy group provides superior lipophilicity and metabolic stability compared to its trifluoromethyl counterpart, while the ortho-methyl group sterically enforces a conformation that enhances acidity and can improve binding interactions. These synergistic effects make it an exceptional choice for the synthesis of complex, high-value molecules in pharmaceutical and agrochemical research, enabling scientists to fine-tune properties and overcome common development hurdles.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Ortho effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Martins, F., et al. (2023). Predicting pKa. In Annual Reports in Computational Chemistry. [Link]
-
IITian Explains. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect. YouTube. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. [Link]
-
Wikipedia contributors. (2023, April 1). HATU. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data in Nonaqueous Solvents. Retrieved from [Link]
-
ChemContent. (2021, September 15). Everything You Ever Wanted To Know About Steric Inhibition Of Resonance. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Vedantu. (n.d.). Ortho Effect in Chemistry. Retrieved from [Link]
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- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
